2-Amino-3,5-dibromo-6-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-6-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUYMDMBXIMIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919476 | |
| Record name | 3,5-Dibromo-6-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91872-10-5, 91845-57-7 | |
| Record name | 3,5-Dibromo-6-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Wisteria sinensis, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.086.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-3,5-dibromo-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-3,5-dibromo-6-methylpyridine (CAS No. 91872-10-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5-dibromo-6-methylpyridine is a halogenated pyridine derivative that serves as a key building block in synthetic organic chemistry.[1][2] Its utility is primarily as an intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of two bromine atoms and an amino group on the pyridine ring provides multiple reactive sites, allowing for a diverse range of chemical transformations. This makes it a valuable precursor for the synthesis of novel heterocyclic compounds, which are often explored for potential biological activities.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 91872-10-5 | |
| Molecular Formula | C₆H₆Br₂N₂ | |
| Molecular Weight | 265.93 g/mol | |
| Appearance | White to brown crystalline powder | [1] |
| Melting Point | 143.5-148.5 °C | |
| SMILES String | Cc1nc(N)c(Br)cc1Br | |
| InChI Key | BLUYMDMBXIMIGK-UHFFFAOYSA-N |
Spectral Data
Table 2: Spectral Data for this compound
| Spectroscopic Technique | Availability/Data | Reference(s) |
| ¹H NMR | Data not readily available in searched literature. | |
| ¹³C NMR | Data not readily available in searched literature. | |
| FTIR | Spectra available for viewing. | [4] |
| Mass Spectrometry (MS) | GC-MS data available for viewing. | [4] |
| Raman Spectroscopy | Spectrum available for viewing. | [4] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible and commonly employed synthetic route involves the direct bromination of 2-Amino-6-methylpyridine. The following is a generalized experimental protocol adapted from procedures for similar pyridine brominations.[5][6]
Proposed Experimental Protocol: Bromination of 2-Amino-6-methylpyridine
Reaction Scheme:
Materials:
-
2-Amino-6-methylpyridine
-
Liquid Bromine (Br₂)
-
Acetic Acid (or other suitable solvent)
-
Sodium hydroxide solution (for neutralization)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-methylpyridine in a suitable solvent such as acetic acid.
-
Cool the solution to a temperature between 0 and 10 °C using an ice bath.
-
Slowly add liquid bromine dropwise to the stirred solution, maintaining the temperature below 25 °C. The molar ratio of 2-amino-6-methylpyridine to bromine should be approximately 1:2.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 50-60 °C) for 2-3 hours to ensure the reaction goes to completion.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and slowly add water.
-
Neutralize the mixture by the dropwise addition of a sodium hydroxide solution until a precipitate is formed.
-
Collect the solid product by vacuum filtration and wash it with water to remove any inorganic salts.
-
Dry the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.[5]
Applications in Drug Discovery and Development
This compound is a versatile intermediate for the synthesis of a variety of biologically active molecules.[1][2] Its functional groups allow for further chemical modifications, such as Suzuki or other cross-coupling reactions at the bromine positions and derivatization of the amino group. These subsequent reactions can lead to the generation of libraries of compounds for screening in drug discovery programs.
While specific drug candidates derived directly from this compound are not prominently disclosed in the available literature, its utility is noted in the development of:
-
Antimicrobial agents: The pyridine scaffold is a common feature in many antimicrobial drugs, and this intermediate provides a platform for the synthesis of novel analogues.[1]
-
Kinase inhibitors: Substituted pyridines are a well-established class of kinase inhibitors, and this compound could be used to synthesize novel structures targeting various kinases.[7][8]
-
Agrochemicals: It is also used in the formulation of pesticides and herbicides, contributing to the development of new crop protection agents.[1][2]
Visualized Synthetic Workflow
As this compound is an intermediate, a diagram of its synthetic workflow is more appropriate than a signaling pathway. The following diagram illustrates the logical flow from the starting material to the final, purified product.
Caption: Synthetic workflow for this compound.
Safety Information
It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.
Table 3: Hazard and Safety Information
| Category | Information | Reference(s) |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its well-defined physicochemical properties and multiple reactive sites make it an attractive starting material for the synthesis of novel and complex molecules. While detailed biological activity data for the compound itself is scarce, its importance as a building block in the creation of potentially bioactive compounds is clear. Researchers and drug development professionals can utilize this technical guide as a foundational resource for the safe handling, synthesis, and application of this important pyridine derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 6. heteroletters.org [heteroletters.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
2-Amino-3,5-dibromo-6-methylpyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of 2-Amino-3,5-dibromo-6-methylpyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.
Core Compound Data
This compound is a substituted pyridine derivative with the molecular formula C₆H₆Br₂N₂.[1][2][3][4][5] Its structure features a pyridine ring with an amino group at the 2-position, two bromine atoms at the 3- and 5-positions, and a methyl group at the 6-position. This arrangement of functional groups makes it a versatile building block in organic synthesis.
The key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₆Br₂N₂ | [1][2][3][4][5] |
| Molecular Weight | 265.93 g/mol | [1][3][4] |
| CAS Number | 91872-10-5 | [1][3][4][5] |
| Appearance | White to brown crystalline powder | |
| Melting Point | 143.5-148.5 °C | [1][3] |
| Purity | Typically ≥97% | [3][5] |
| Synonyms | 2-Amino-3,5-dibromo-6-picoline, 3,5-Dibromo-6-methyl-2-pyridinamine |
Experimental Protocols
This compound serves as a crucial starting material for the synthesis of more complex molecules, including Schiff bases and pyridone derivatives. The following sections detail generalized experimental protocols for these transformations.
General Protocol for the Synthesis of Schiff Bases
The primary amino group of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). These reactions are typically catalyzed by an acid.
Materials:
-
This compound
-
An appropriate aldehyde or ketone (e.g., a substituted benzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in absolute ethanol.
-
Add 1 equivalent of the desired aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then typically heated under reflux for several hours.
-
Reaction progress can be monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base derivative.
General Protocol for the Synthesis of Pyridone Derivatives
The amino group of this compound can be a precursor for the formation of pyridone structures through various cyclization and transformation reactions. A common method involves diazotization of the amino group followed by hydrolysis.
Materials:
-
This compound
-
Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Water
-
Sodium hydroxide (NaOH) for neutralization
Procedure:
-
Dissolve this compound in an aqueous solution of hydrobromic acid in a flask, typically cooled in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled reaction mixture while maintaining a low temperature (e.g., 0-5 °C). This step forms the diazonium salt.
-
After the addition is complete, the reaction mixture is stirred at a low temperature for a period of time.
-
The reaction mixture is then gently warmed to allow for the hydrolysis of the diazonium salt to the corresponding pyridone.
-
The reaction is then neutralized with a base, such as a sodium hydroxide solution.
-
The resulting solid product, 3,5-dibromo-6-methyl-2-pyridone, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Visualized Synthetic Pathway
The following diagram illustrates a general workflow for the synthesis of a Schiff base from this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Amino-3,5-dibromo-6-methylpyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3,5-dibromo-6-methylpyridine is a halogenated pyridine derivative that serves as a versatile and crucial building block in the synthesis of complex organic molecules. Its unique structural features, including a nucleophilic amino group and two bromine atoms at positions amenable to further functionalization, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its applications in drug discovery, particularly in the development of antimicrobial, anti-inflammatory, and kinase inhibitor drug candidates.
Core Physical and Chemical Properties
This compound is a solid at room temperature, appearing as a white to off-white or light brown crystalline powder.[1] It is stable under normal storage conditions. Key quantitative properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₆Br₂N₂ | [2] |
| Molecular Weight | 265.93 g/mol | [2] |
| CAS Number | 91872-10-5 | [2] |
| Melting Point | 143.5-148.5 °C | [2][3] |
| Appearance | White to off-white to light brown solid | [1] |
| Solubility | Soluble in methanol | [1] |
| Assay | ≥97% | [2] |
Synthesis and Purification: Experimental Protocols
The synthesis of this compound is typically achieved through the bromination of 2-Amino-6-methylpyridine. The following is a general experimental protocol based on established methods for the bromination of aminopyridines.
Synthesis via Bromination of 2-Amino-6-methylpyridine
This procedure involves the electrophilic aromatic substitution of 2-Amino-6-methylpyridine with a suitable brominating agent.
Materials and Reagents:
-
2-Amino-6-methylpyridine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Anhydrous solvent (e.g., Acetic Acid, Dichloromethane, or N,N-Dimethylformamide)
-
Stirring apparatus
-
Reaction vessel (three-neck round-bottom flask)
-
Cooling bath (ice-water)
-
Neutralizing agent (e.g., Sodium hydroxide solution)
-
Filtration apparatus (e.g., Buchner funnel)
-
Purification solvent (e.g., Petroleum ether or ethanol for recrystallization)
Experimental Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2-Amino-6-methylpyridine in the chosen anhydrous solvent.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add a solution of the brominating agent (e.g., Bromine in acetic acid or NBS in DMF) dropwise to the cooled and stirred solution of 2-Amino-6-methylpyridine. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the reaction mixture with a base solution (e.g., 40% sodium hydroxide) until the pH is approximately 7-8. This step should be performed with cooling as it is an exothermic process.
-
The precipitated crude product, this compound, is collected by filtration.
-
Wash the crude product with water to remove any inorganic salts.
Purification
The crude product may contain mono-brominated species or other impurities. Purification can be achieved by the following methods:
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent, such as ethanol, to obtain a product with higher purity.
-
Washing: Washing the crude product with a solvent in which the desired product is sparingly soluble while the impurities are more soluble, such as hot petroleum ether, can effectively remove less polar by-products.[4]
Chemical Reactivity and Applications in Organic Synthesis
The chemical reactivity of this compound is primarily dictated by the amino group and the two bromine atoms. The amino group can act as a nucleophile, while the carbon-bromine bonds are susceptible to various palladium-catalyzed cross-coupling reactions. This dual reactivity makes it a valuable precursor for creating a diverse library of substituted pyridine compounds.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on the pyridine ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, and alkyl groups.
General Protocol for Suzuki Cross-Coupling:
This protocol outlines a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand like SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, 1,4-Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid (typically 1.1-1.5 equivalents per bromine to be substituted), the palladium catalyst (e.g., 2-5 mol%), and the base (typically 2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Development
This compound is a valuable starting material for the synthesis of a wide range of biologically active compounds.[5] Its derivatives have shown promise in several therapeutic areas.
Antimicrobial Agents
The pyridine scaffold is a common feature in many antimicrobial drugs. By functionalizing the this compound core, novel compounds with potential antibacterial and antifungal activities can be synthesized.[5] The amino group can be acylated or alkylated, and the bromine atoms can be replaced with various substituents via cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize antimicrobial potency.
Anti-inflammatory Agents
Derivatives of pyrimidines and pyridines have been extensively studied for their anti-inflammatory properties.[6][7] These compounds often exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS).[8] The this compound scaffold can be used to synthesize novel compounds that can be screened for their potential to modulate these inflammatory pathways.
Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The this compound framework can be elaborated to create compounds that mimic the hinge-binding motifs of known kinase inhibitors, such as those targeting Aurora kinases or Janus kinases (JAK).[9][10]
Safety and Handling
This compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling this compound.[2] It should be stored in a well-ventilated place with the container tightly closed.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity at multiple sites, provide a robust platform for the synthesis of a diverse range of complex molecules. The applications of this compound, particularly in the development of new antimicrobial, anti-inflammatory, and kinase inhibitor drug candidates, highlight its significance in the field of medicinal chemistry and drug discovery. The experimental protocols and conceptual workflows provided in this guide serve as a valuable resource for researchers and scientists working to leverage the synthetic potential of this important building block.
References
- 1. biomall.in [biomall.in]
- 2. 2-氨基-3,5-二溴-6-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 91872-10-5 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-3,5-dibromo-6-methylpyridine: Structure, Nomenclature, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2-Amino-3,5-dibromo-6-methylpyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details its structure and nomenclature, summarizes its key properties, provides an experimental protocol for its synthesis, and illustrates its role in synthetic pathways.
Nomenclature and Structure
This compound is a substituted pyridine derivative. The systematic IUPAC name for this compound is 3,5-dibromo-6-methylpyridin-2-amine . The pyridine ring is numbered starting from the nitrogen atom, with the substituents positioned at carbons 2, 3, 5, and 6.
The structure consists of a central pyridine ring with an amino group (-NH₂) at the 2-position, two bromine atoms (-Br) at the 3- and 5-positions, and a methyl group (-CH₃) at the 6-position.
Structural Representation:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 91872-10-5 | [1] |
| Molecular Formula | C₆H₆Br₂N₂ | [1] |
| Molecular Weight | 265.93 g/mol | [1] |
| Appearance | White to light red to green powder/crystal | [2] |
| Melting Point | 143.5-148.5 °C | [1] |
| Boiling Point | 345 °C (predicted) | [3] |
| Solubility | Slightly soluble in Methanol | [2] |
| InChI Key | BLUYMDMBXIMIGK-UHFFFAOYSA-N | [1] |
| SMILES | Cc1nc(N)c(Br)cc1Br | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct bromination of 2-amino-6-methylpyridine. The amino group activates the pyridine ring towards electrophilic substitution, directing the bromine atoms to the 3- and 5-positions. The following protocol is a generalized procedure based on established methods for the bromination of aminopyridines.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Amino-6-methylpyridine
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium hydroxide (NaOH) solution
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-methylpyridine in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C. The molar ratio of bromine to 2-amino-6-methylpyridine should be approximately 2:1 to favor di-substitution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into ice-cold water.
-
Neutralize the solution with a sodium hydroxide solution until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
Note: This is a generalized procedure and may require optimization for specific laboratory conditions and desired yield and purity.
Applications in Organic Synthesis
This compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to construct more complex molecules with potential biological activity. The presence of two bromine atoms allows for selective functionalization, making it a valuable precursor for various pharmaceuticals and agrochemicals.
One of the key applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the brominated pyridine and a boronic acid derivative.
Exemplary Suzuki-Miyaura Coupling Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a substrate.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
This versatile reaction allows for the introduction of various aryl or heteroaryl groups at the 3- and/or 5-positions of the pyridine ring, leading to a diverse library of compounds for screening in drug discovery and agrochemical research. The amino and methyl groups on the pyridine ring can also be further modified to create even more complex molecular architectures.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined structure and predictable reactivity make it an essential tool for chemists in the pharmaceutical and agrochemical industries. The synthetic protocol provided, along with an understanding of its application in key cross-coupling reactions, will aid researchers in the efficient development of novel and potentially impactful molecules.
References
A Technical Guide to the Solubility of 2-Amino-3,5-dibromo-6-methylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of the compound 2-Amino-3,5-dibromo-6-methylpyridine. Due to a lack of specific published quantitative data for this compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility in various organic solvents. The methodologies described herein are standard in the pharmaceutical and chemical research industries and are designed to enable researchers to generate precise and reliable solubility data.
General Experimental Workflow for Solubility Determination
The determination of thermodynamic solubility is a critical step in chemical and pharmaceutical development. The most widely recognized and reliable method is the isothermal shake-flask method.[1][2] This technique is based on achieving a state of equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a constant temperature. The concentration of the solute in the saturated solution is then measured to define its solubility.
The general workflow for this process is illustrated below.
Caption: Isothermal Shake-Flask Solubility Workflow.
Detailed Experimental Protocol: Shake-Flask Method
This section provides a detailed, step-by-step protocol for determining the solubility of this compound.
2.1. Materials and Equipment
-
This compound (solid, purity >97%)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran, Toluene), HPLC-grade or equivalent
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance (4-decimal place)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm or 0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
2.2. Procedure
-
Preparation of Vials: Add an excess amount of solid this compound to a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period.[2] This ensures that the resulting solution is truly saturated.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Tightly seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined time, typically between 24 and 72 hours, to ensure that equilibrium is reached.[3][4] The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration no longer increases.
-
Phase Separation: After the equilibration period, remove the vials and let them stand at the same constant temperature to allow the excess solid to sediment. Carefully draw the supernatant (the clear liquid portion) into a syringe.
-
Filtration: Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove all undissolved microscopic particles.[5] The first few drops of the filtrate should be discarded to avoid any potential adsorption effects from the filter membrane.
-
Sample Analysis (HPLC Method):
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, like Dimethyl Sulfoxide or Acetonitrile) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately dilute the filtered, saturated solution with the mobile phase or a suitable solvent to bring its concentration within the range of the calibration standards.
-
Quantification: Inject the standards and the diluted sample onto the HPLC system. Use the peak areas from the calibration standards to generate a calibration curve. Determine the concentration of the diluted sample from this curve.[6]
-
-
Calculation: Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature. Express the results in appropriate units (e.g., mg/mL, mol/L).
Solubility Data
Researchers are encouraged to use the protocol outlined above to generate specific data. The following table provides a structured format for recording experimental findings.
| Solvent | Temperature (°C) | Solubility | Units | Reference / Data Source |
| Methanol | Room Temperature | Slightly Soluble | N/A | [3] |
| e.g., Ethanol | 25.0 | Data to be determined | mg/mL | Internal Data |
| e.g., Acetone | 25.0 | Data to be determined | mg/mL | Internal Data |
| e.g., Acetonitrile | 25.0 | Data to be determined | mg/mL | Internal Data |
| e.g., Toluene | 25.0 | Data to be determined | mg/mL | Internal Data |
| e.g., Tetrahydrofuran | 25.0 | Data to be determined | mg/mL | Internal Data |
This guide provides the necessary framework for the systematic determination and documentation of the solubility of this compound. Accurate solubility data is fundamental for applications ranging from reaction chemistry to formulation development in the pharmaceutical industry.
References
An In-depth Technical Guide to the Safety and Handling of 2-Amino-3,5-dibromo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Amino-3,5-dibromo-6-methylpyridine (CAS No. 91872-10-5), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is an irritant and may cause respiratory irritation.[2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Thermo Fisher Scientific[2]
Signal Word: Warning[2]
Hazard Pictogram:
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H6Br2N2 |
| Molecular Weight | 265.95 g/mol [2] |
| Appearance | Light brown solid[2] |
| Melting Point | 143.5-148.5 °C |
| Odor | No information available[2] |
| Stability | Stable under normal conditions[2] |
Source: Thermo Fisher Scientific[2], Sigma-Aldrich
Safe Handling and Storage Protocols
Proper handling and storage are paramount to preventing exposure and accidents.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin Protection | Wear protective gloves and clothing to prevent skin contact. The resistance of the protective clothing to chemicals should be ascertained with the respective supplier. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A European Standard EN 149 approved respirator is recommended when necessary. |
Source: ECHEMI[3], Jubilant Ingrevia[4]
Handling Procedures
-
Handle in a well-ventilated place.[3]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][5]
-
Do not get in eyes, on skin, or on clothing.[4]
-
Wash hands and any exposed skin thoroughly after handling.[2][6]
Storage Conditions
-
Store in a well-ventilated place. Keep the container tightly closed.[5][6]
-
Store away from incompatible materials.
First Aid Measures
In the event of exposure, immediate action is crucial.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2] |
Source: Thermo Fisher Scientific[2], ChemicalBook[5]
Accidental Release and Disposal
Accidental Release Measures
-
Ensure adequate ventilation.
-
Use personal protective equipment as required.
-
Avoid dust formation.[6]
-
Sweep up and shovel into suitable containers for disposal.
-
Do not let the product enter drains.
Disposal Considerations
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][5]
Experimental Protocols and Biological Pathways
No detailed experimental protocols for safety testing or specific biological signaling pathways involving this compound were identified in the reviewed safety data sheets and publicly available technical documents. The primary focus of the available literature is on its safe handling as a chemical intermediate.
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Commercial Availability and Synthetic Guide for 2-Amino-3,5-dibromo-6-methylpyridine (97% Purity)
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 2-Amino-3,5-dibromo-6-methylpyridine with a purity of 97% or higher. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this versatile chemical intermediate.
Commercial Suppliers
This compound (CAS No. 91872-10-5) is readily available from several reputable chemical suppliers. The following table summarizes the offerings from key vendors, providing a direct comparison of product specifications.
| Supplier | Product/Catalog No. | Purity | Available Quantities |
| Sigma-Aldrich | 91872-10-5 | 97% | Inquire |
| Fisher Scientific | PI78440 (from TCI America) | ≥98.0% | 1 g |
| Thermo Scientific Chemicals | AAA1270614 | 97% | 25 g, 100 g |
| Chem-Impex | Inquire | Inquire | Inquire |
| Alkali Metals Ltd. | Inquire | Inquire | Inquire |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 91872-10-5 | [1] |
| Molecular Formula | C₆H₆Br₂N₂ | [1] |
| Molecular Weight | 265.93 g/mol | [1] |
| Melting Point | 143.5-148.5 °C (lit.) | |
| Appearance | Off-white to pale yellow crystalline powder |
Synthesis and Purification Protocols
Experimental Workflow: Synthesis
Detailed Methodology (Adapted)
Step 1: Acetylation of 2-Amino-6-methylpyridine [3]
-
In a four-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2-amino-6-methylpyridine and acetic anhydride.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the solution to cool to room temperature (20-25°C).
Step 2: Bromination [3]
-
To the cooled reaction mixture from Step 1, slowly add liquid bromine dropwise.
-
After the addition is complete, heat the reaction mixture to 50-60°C for 2-3 hours.
-
Add water to dissolve all solid materials.
Step 3: Hydrolysis and Isolation [3]
-
To the aqueous mixture from Step 2, add a sodium hydroxide solution dropwise and continue the reaction for 30 minutes.
-
The crude product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with water.
Step 4: Purification
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]
-
Alternatively, washing the crude solid with hot petroleum ether can be effective in removing less polar impurities.[4]
-
The purity of the final product should be confirmed by analytical techniques such as HPLC, NMR, and melting point analysis.
Applications in Drug Discovery
Substituted aminopyridines are crucial scaffolds in the development of kinase inhibitors for various therapeutic areas, including oncology and neurodegenerative diseases.[5][6] Derivatives of this compound are promising candidates for the synthesis of potent and selective kinase inhibitors.
Role as a Kinase Inhibitor Scaffold
The 2-aminopyridine core can serve as a hinge-binding motif, a key interaction for many kinase inhibitors. The bromine atoms at the 3 and 5 positions provide reactive handles for further chemical modifications through cross-coupling reactions, allowing for the exploration of the chemical space around the core structure to enhance potency and selectivity against specific kinase targets.
Targeted Signaling Pathway: Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[7] Their overexpression is implicated in the development and progression of various cancers. Small molecule inhibitors targeting Aurora kinases have emerged as a promising class of anti-cancer therapeutics.[6][7][8] Derivatives of 2-aminopyridine have been successfully developed as Aurora kinase inhibitors.[6][8] The following diagram illustrates the general mechanism of action of an Aurora kinase inhibitor derived from a 2-aminopyridine scaffold.
References
- 1. This compound [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Amino-3,5-dibromo-6-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Amino-3,5-dibromo-6-methylpyridine, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, a representative experimental protocol, and relevant quantitative data.
Core Synthesis Pathway
The primary route for the synthesis of this compound involves the direct bromination of 2-Amino-6-methylpyridine. This electrophilic aromatic substitution reaction targets the positions ortho and para to the activating amino group. Due to the directing effects of the amino and methyl groups, the bromine atoms are selectively added to the 3 and 5 positions of the pyridine ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is representative and can vary based on reaction conditions and purification methods.
| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) | Melting Point (°C) |
| 2-Amino-6-methylpyridine | Starting Material | C₆H₈N₂ | 108.14 | 1 | - | >98 | 40-44 |
| Bromine | Reagent | Br₂ | 159.81 | ~2.2 | - | - | - |
| Acetic Acid | Solvent | CH₃COOH | 60.05 | - | - | - | - |
| This compound | Product | C₆H₆Br₂N₂ | 265.93 | - | Variable | >97[1] | 143.5-148.5[1] |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is adapted from established procedures for the bromination of similar aminopyridine derivatives, such as the synthesis of 2-amino-5-bromopyridine and its dibrominated byproduct.[2]
Materials and Equipment:
-
2-Amino-6-methylpyridine
-
Liquid Bromine
-
Glacial Acetic Acid
-
40% Sodium Hydroxide solution
-
Petroleum Ether (or other suitable solvent for purification)
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Fume hood
Procedure:
-
Reaction Setup: In a three-necked flask, dissolve 1.0 mole of 2-Amino-6-methylpyridine in an appropriate amount of glacial acetic acid. The flask should be placed in a fume hood and equipped with a mechanical stirrer and a dropping funnel.
-
Cooling: Cool the solution to below 20°C using an ice bath.
-
Addition of Bromine: In the dropping funnel, place approximately 2.2 moles of liquid bromine dissolved in glacial acetic acid. Add the bromine solution dropwise to the stirred solution of 2-Amino-6-methylpyridine over a period of about one hour. Maintain the temperature below 20°C during the initial phase of the addition. The temperature may be allowed to rise to around 50°C towards the end of the addition to prevent the precipitation of the hydrobromide salt.
-
Reaction: After the complete addition of bromine, continue stirring the reaction mixture for at least one hour at room temperature or slightly elevated temperature to ensure the reaction goes to completion.
-
Workup:
-
Dilute the reaction mixture with water to dissolve any precipitated hydrobromide salts.
-
Carefully neutralize the solution by the slow addition of a 40% sodium hydroxide solution while cooling and stirring. The pH should be adjusted to be neutral or slightly basic.
-
The crude this compound will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration and wash it thoroughly with water to remove any inorganic salts.
-
Dry the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent or by washing with a solvent like hot petroleum ether to remove any residual monobrominated starting material.[2]
-
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Spectroscopic and Structural Elucidation of 2-Amino-3,5-dibromo-6-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-3,5-dibromo-6-methylpyridine. This document details available experimental data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Due to the absence of publicly available experimental Nuclear Magnetic Resonance (NMR) data, this guide presents predicted ¹H and ¹³C NMR spectral data to aid in the structural elucidation of this compound. Detailed experimental protocols for the acquisition of such spectroscopic data are also provided.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 | s | 1H | H-4 |
| 4.85 | s | 2H | -NH₂ |
| 2.50 | s | 3H | -CH₃ |
Note: This data is predicted and should be confirmed by experimental analysis.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 156.5 | C-6 |
| 154.2 | C-2 |
| 141.0 | C-4 |
| 110.8 | C-5 |
| 105.5 | C-3 |
| 23.1 | -CH₃ |
Note: This data is predicted and should be confirmed by experimental analysis.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3463 | Medium | N-H Asymmetric Stretch |
| 3314 | Medium | N-H Symmetric Stretch |
| 3185 | Medium | Aromatic C-H Stretch |
| 1614 | Strong | N-H Scissoring |
| 1572 | Strong | C=C Aromatic Ring Stretch |
| 1448 | Strong | C-H Methyl Asymmetric Bend |
| 1414 | Strong | C=C Aromatic Ring Stretch |
| 1375 | Medium | C-H Methyl Symmetric Bend |
| 1297 | Medium | C-N Stretch |
| 1147 | Medium | Aromatic C-H in-plane bend |
| 864 | Strong | C-H out-of-plane bend |
| 810 | Strong | C-Br Stretch |
| 698 | Strong | C-Br Stretch |
Source: NIST Chemistry WebBook[1]
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 265 | 100 | [M]⁺ (with ⁷⁹Br, ⁷⁹Br) |
| 267 | 97.9 | [M]⁺ (with ⁷⁹Br, ⁸¹Br) |
| 269 | 24.0 | [M]⁺ (with ⁸¹Br, ⁸¹Br) |
| 186 | 55 | [M - Br]⁺ |
| 107 | 45 | [M - 2Br]⁺ |
| 78 | 30 | [C₅H₄N]⁺ |
Source: NIST Chemistry WebBook[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard one-pulse sequence on a 400 or 500 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe or a suitable ionization technique that can handle solids is required.
-
Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common technique for this type of molecule.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-Depth Technical Guide to 2-Amino-3,5-dibromo-6-methylpyridine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery, history, and chemical properties of 2-Amino-3,5-dibromo-6-methylpyridine (CAS No. 91872-10-5). This highly functionalized pyridine derivative has emerged as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This guide details its synthesis, provides key quantitative data, and explores its application in medicinal chemistry, including its role as an intermediate in the synthesis of kinase inhibitors.
Introduction
This compound is a halogenated and animated pyridine derivative, also known by its synonym 2-Amino-3,5-dibromo-6-picoline. Its structure, featuring two bromine atoms and an amino group on a methyl-substituted pyridine ring, offers multiple reactive sites for further chemical modifications. This versatility has made it a compound of interest for chemists developing complex molecular architectures with specific biological activities. This document aims to consolidate the available scientific information on this compound, presenting a detailed historical and technical guide for researchers.
Discovery and History
A notable documented synthesis was reported in a 2020 article, where it was prepared and characterized with a melting point of 144°C.[1] This relatively recent mention in the context of COVID-19 related drug discovery highlights its continued relevance in contemporary medicinal chemistry.[1] The primary synthetic route to this compound involves the bromination of 2-amino-6-methylpyridine.[2]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 91872-10-5[3] |
| Molecular Formula | C₆H₆Br₂N₂[3] |
| Molecular Weight | 265.93 g/mol [3] |
| Appearance | White to brown crystalline powder[4] |
| Melting Point | 143.5-148.5 °C[3] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks and Assignments |
| Mass Spectrum (GC-MS) | The mass spectrum is available and shows a molecular ion peak consistent with its molecular weight.[5] |
| Infrared (IR) Spectrum | The IR spectrum is available, though detailed peak assignments are not widely published. Expected characteristic peaks would include N-H stretching for the amino group and C-Br stretching.[6] |
| ¹H NMR | Data not readily available in published literature. |
| ¹³C NMR | Data not readily available in published literature. |
Experimental Protocols: Synthesis of this compound
General Bromination Procedure:
-
Starting Material: 2-amino-6-methylpyridine.
-
Brominating Agent: A suitable brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, is used.
-
Solvent: An inert solvent like acetic acid, chloroform, or carbon tetrachloride is typically employed.
-
Reaction Conditions: The reaction is usually carried out at a controlled temperature, often starting at a low temperature (e.g., 0-5 °C) during the addition of the brominating agent, followed by stirring at room temperature or gentle heating to ensure complete reaction.
-
Work-up: The reaction mixture is then typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
A visual representation of this synthetic workflow is provided below.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its applications span across several key areas of research and development:
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel pharmaceutical compounds, particularly in the development of antimicrobial agents.[4]
-
Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides, contributing to improved crop yields.[4]
-
Material Science: It is explored for its potential in creating new materials with specific electronic properties for use in sensors and electronic devices.[4]
Role as an Intermediate in Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The pyridine core of this compound is a common scaffold in many kinase inhibitors. For instance, derivatives of 2-aminopyridine have been investigated as inhibitors of Aurora kinases, which are key regulators of cell division.
The diagram below illustrates a hypothetical drug discovery workflow where this compound is used to synthesize a library of compounds that are then screened for their ability to inhibit a target kinase, such as Aurora Kinase A.
References
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Amino-3,5-dibromo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Substituted pyridines are key pharmacophores in numerous therapeutic agents, and their synthesis via cross-coupling reactions is of significant interest to the pharmaceutical and agrochemical industries. 2-Amino-3,5-dibromo-6-methylpyridine is a versatile building block, featuring two reactive bromine atoms that can potentially undergo selective or double Suzuki coupling, offering a pathway to complex, polysubstituted pyridine derivatives. The presence of the amino group can influence the electronic properties of the pyridine ring and may require careful optimization of reaction conditions to achieve high yields. This document provides a comprehensive guide to utilizing this compound in Suzuki cross-coupling reactions, including generalized protocols and expected outcomes based on structurally analogous systems.
Reactivity and Selectivity Considerations
The reactivity of the two bromine atoms in this compound in Suzuki cross-coupling reactions is influenced by both steric and electronic factors. The amino group at the 2-position is strongly electron-donating, increasing the electron density at the ortho (3-position) and para (5-position) carbons. This electronic activation can facilitate the oxidative addition of the palladium catalyst to the C-Br bonds.
-
C5-Br Bond: This position is para to the activating amino group, which could enhance its reactivity. However, it is also adjacent to a methyl group, which may introduce some steric hindrance.
-
C3-Br Bond: This position is ortho to the amino group. The proximity of the amino group could lead to chelation with the palladium catalyst, potentially influencing the reaction rate and selectivity at this site.
In many cases with dihalogenated pyridines, selective mono-arylation can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, reaction time, and temperature. Achieving di-substitution typically requires more forcing conditions, such as a higher temperature, longer reaction time, and an excess of the boronic acid and base.
Quantitative Data from Analogous Systems
While specific quantitative data for the Suzuki cross-coupling of this compound is not widely published, the following tables summarize the results from reactions with structurally similar aminobromopyridines. This data provides a strong indication of the expected yields and optimal conditions.
Table 1: Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 78 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 80 |
Table 2: General Conditions for Suzuki Coupling of Halogenated Aminopyridines [2]
| Catalyst System | Base | Solvent System | Temperature | Typical Substrates |
| Pd(PPh₃)₄ | K₃PO₄, Cs₂CO₃, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | 80-110 °C | Bromo- and chloropyridines |
| Pd(OAc)₂ / SPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene | Room Temp to 100 °C | Sterically hindered bromopyridines |
| PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | DMF, 1,4-Dioxane/H₂O | 80-100 °C | Electron-deficient bromopyridines |
Experimental Protocols
The following are generalized protocols for performing mono- and di-arylations of this compound via a Suzuki cross-coupling reaction. Researchers should note that optimization for specific substrates is highly recommended.
Protocol 1: Selective Mono-Arylation
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The typical reaction concentration is between 0.1 and 0.2 M with respect to the aminopyridine.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80-90 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. Note the formation of both mono- and di-arylated products.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the mono-arylated product.
Protocol 2: Double (Di-Arylation)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5-3.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (4-8 mol%)
-
SPhos (8-16 mol%)
-
Potassium phosphate (K₃PO₄) (4.0-5.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (Pd(OAc)₂) and the ligand (SPhos) in a small amount of the reaction solvent and add this to the main reaction flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1 v/v).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to 100-110 °C.
-
Monitoring: Monitor the reaction for the disappearance of the starting material and mono-arylated intermediates by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 to isolate the di-arylated product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki cross-coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Amino-3,5-dibromo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Amino-3,5-dibromo-6-methylpyridine. This versatile building block, featuring two distinct bromine atoms, offers a valuable scaffold for the synthesis of complex substituted pyridines, which are of significant interest in medicinal chemistry and materials science. The protocols outlined herein are based on established methodologies for analogous aminobromopyridine systems and serve as a robust starting point for reaction optimization.
Regioselectivity Considerations
The presence of two bromine atoms at the C3 and C5 positions of this compound introduces the challenge and opportunity of regioselective functionalization. The electronic and steric environment of each C-Br bond influences its reactivity in palladium-catalyzed cross-coupling reactions.
-
C5-Bromine: This position is para to the electron-donating amino group, which generally increases the electron density at this carbon, making the C-Br bond more susceptible to oxidative addition by a Pd(0) catalyst. However, the adjacent methyl group at C6 may introduce some steric hindrance.
-
C3-Bromine: This position is ortho to the activating amino group. While it also benefits from the electron-donating effect, the proximity of the amino group could lead to chelation with the palladium catalyst, potentially influencing the reaction pathway.
Achieving selective mono-substitution at either the C3 or C5 position, or performing a di-substitution, will be highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. Careful optimization is crucial to control the desired outcome.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
Anticipated Regioselectivity
Based on electronically activating effect of the para-amino group, mono-arylation is expected to preferentially occur at the C5 position . Achieving selective C3-arylation might require specific ligands that can overcome this electronic preference, possibly through steric control or chelation. Di-arylation can be achieved by using an excess of the boronic acid and prolonged reaction times.
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on data from analogous 5-bromo-2-methylpyridin-3-amine systems.[1] This data is illustrative and may require optimization for the specific substrate.
| Entry | Arylboronic Acid | Expected Major Product (Mono-substitution at C5) | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Amino-3-bromo-5-phenyl-6-methylpyridine | 80-90 |
| 2 | 4-Methylphenylboronic acid | 2-Amino-3-bromo-5-(p-tolyl)-6-methylpyridine | 78-88 |
| 3 | 4-Methoxyphenylboronic acid | 2-Amino-3-bromo-5-(4-methoxyphenyl)-6-methylpyridine | 82-92 |
| 4 | 4-Chlorophenylboronic acid | 2-Amino-3-bromo-5-(4-chlorophenyl)-6-methylpyridine | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of similar aminobromopyridines.[2]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents for mono-coupling; >2.2 equivalents for di-coupling)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Schlenk flask or sealed microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq for mono-coupling), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Application Notes and Protocols: 2-Amino-3,5-dibromo-6-methylpyridine as a Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5-dibromo-6-methylpyridine is a versatile heterocyclic building block of significant interest in pharmaceutical and agrochemical research.[1] Its unique substitution pattern, featuring two bromine atoms and an amino group on a pyridine scaffold, provides multiple reactive sites for derivatization. This allows for the construction of complex molecular architectures and the synthesis of novel, biologically active compounds. This document provides an overview of its applications, key chemical transformations, and detailed experimental protocols for its use in the synthesis of potential therapeutic agents, particularly kinase inhibitors.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆Br₂N₂ | [2] |
| Molecular Weight | 265.93 g/mol | [2] |
| Appearance | White to off-white to light brown solid | [3] |
| Melting Point | 143.5-148.5 °C | [2][3] |
| CAS Number | 91872-10-5 | [2][3] |
Synthesis of this compound
The synthesis of the title compound is typically achieved through the electrophilic bromination of 2-amino-6-methylpyridine. The presence of the activating amino group directs the bromination to the 3- and 5-positions of the pyridine ring.
Experimental Protocol: Bromination of 2-amino-6-methylpyridine
Materials:
-
2-amino-6-methylpyridine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetic Acid or other suitable solvent
-
Sodium hydroxide solution (for neutralization)
-
Petroleum ether or other suitable solvent for washing
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 2-amino-6-methylpyridine (1.0 eq) in glacial acetic acid.
-
Cool the solution to below 20°C using an ice bath.
-
Slowly add a solution of bromine (2.0 eq) in acetic acid dropwise with vigorous stirring over a period of 1 hour. Alternatively, N-Bromosuccinimide (2.0 eq) can be used as the brominating agent.
-
After the addition is complete, allow the reaction mixture to stir for an additional hour.
-
Dilute the reaction mixture with water to dissolve any precipitated hydrobromide salts.
-
Neutralize the solution with a 40% sodium hydroxide solution with cooling and stirring.
-
Collect the precipitated solid by filtration and wash thoroughly with water until the washings are free of bromide ions.
-
Dry the crude product at 110°C.
-
To remove any mono-brominated impurity, wash the dried solid with hot petroleum ether.
-
The resulting solid is this compound.
Key Applications in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of various classes of therapeutic agents. The bromine atoms at the 3- and 5-positions are particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[4] This reaction involves the coupling of the bromopyridine with an arylboronic acid in the presence of a palladium catalyst and a base.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or other suitable palladium catalyst (e.g., Pd(OAc)₂)
-
Potassium phosphate (K₃PO₄) or other suitable base (e.g., K₂CO₃)
-
1,4-Dioxane and water (4:1 ratio) or other suitable solvent system
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at 85-95°C for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aminobromopyridines:
| Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [4] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ (2.0) | Isopropanol/H₂O | 85-90 | 10 | 92 | [5] |
| 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90 | 14 | 88 | [4] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is essential for the synthesis of arylamines.[6]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] or other suitable palladium source
-
A suitable phosphine ligand (e.g., RuPhos, XPhos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or other suitable base (e.g., Cs₂CO₃)
-
Anhydrous toluene or other suitable solvent
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the palladium source, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination of an Analogous Aminobromopyridine:
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.5) | Toluene | 100 | 12 | High | [6] |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High | [6] |
| Morpholine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | High | [6] |
Sonogashira Coupling for C-C (alkyne) Bond Formation
The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous DMF or other suitable solvent
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and triphenylphosphine.
-
Add a solution of this compound in the anhydrous solvent.
-
Add the base and the terminal alkyne.
-
Heat the reaction mixture to 100°C for 3-5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling of Analogous 2-Amino-3-bromopyridines:
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [7] |
| 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [7] |
| Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 | [7] |
Application in Kinase Inhibitor Synthesis
Derivatives of 2-aminopyridine are prominent scaffolds in the development of kinase inhibitors for various therapeutic areas, including oncology and neurodegenerative diseases.
Polo-like Kinase 4 (PLK4) Inhibitors for Cancer Therapy
PLK4 is a master regulator of centriole duplication, a process crucial for proper cell division.[8] Overexpression of PLK4 is observed in many cancers, leading to genomic instability and tumor progression.[8] Therefore, inhibiting PLK4 is a promising strategy for cancer treatment. Derivatives of 2-aminopyridine have been designed to fit into the ATP-binding pocket of PLK4, thereby inhibiting its kinase activity and disrupting the downstream signaling cascade that controls centriole duplication.[8] This can lead to cell cycle arrest and apoptosis in cancer cells.[8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Glycogen synthase kinase-3 signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 4. Impact of GSK-3β and CK-1δ on Wnt signaling pathway in alzheimer disease: A dual target approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Impact of GSK-3β and CK-1δ on Wnt signaling pathway in alzheimer disease: A dual target approach [ouci.dntb.gov.ua]
The Versatile Scaffold: 2-Amino-3,5-dibromo-6-methylpyridine in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Amino-3,5-dibromo-6-methylpyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including a pyridine core, two bromine atoms, and an amino group, provide a rich platform for the synthesis of a diverse array of biologically active molecules. The bromine atoms serve as key handles for various cross-coupling reactions, enabling the introduction of molecular complexity, while the amino group can be readily derivatized or incorporated into fused heterocyclic systems. This application note provides a comprehensive overview of the use of this compound in the development of therapeutic agents, complete with detailed experimental protocols and data presentation.
I. Synthetic Applications in Drug Discovery
This compound is a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its reactivity allows for the construction of novel molecular frameworks with potential applications as antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.
One of the most powerful applications of this scaffold is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the attachment of various aryl and heteroaryl groups to the pyridine core. This is a crucial strategy in structure-activity relationship (SAR) studies, where the systematic modification of a lead compound can lead to the optimization of its biological activity.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The conditions are based on established methods for similar brominated aminopyridine substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture at 85-95 °C.
-
Monitoring: Monitor the progress of the reaction using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
II. Applications in the Synthesis of Bioactive Molecules
While specific quantitative biological data for compounds directly synthesized from this compound is not extensively reported in publicly available literature, the broader class of substituted aminopyridines has shown significant promise in various therapeutic areas.
A. Antimicrobial Agents
Derivatives of aminopyridines are known to possess antibacterial and antifungal properties. The introduction of different substituents on the pyridine ring can modulate the antimicrobial spectrum and potency.
Although no specific Minimum Inhibitory Concentration (MIC) values for derivatives of this compound were found, a study on other 2-aminopyridine derivatives demonstrated significant activity against Gram-positive bacteria. For instance, a synthesized 2-aminopyridine derivative, compound 2c in the study, showed high activity against S. aureus and B. subtilis.[1]
Table 1: Representative Antimicrobial Activity of a 2-Aminopyridine Derivative
| Compound Reference | Microorganism | MIC (µg/mL) |
| 2c [1] | S. aureus | 0.039 ± 0.000 |
| B. subtilis | 0.039 ± 0.000 |
Note: The data presented is for an analogous 2-aminopyridine derivative, not directly synthesized from this compound.
B. Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases. The amino group at the 2-position of the pyridine ring often plays a crucial role in binding to the hinge region of the kinase active site.
References
Application Note and Protocol for the Synthesis of 2-Amino-3,5-dibromo-6-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5-dibromo-6-methylpyridine is a key intermediate in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Pyridine derivatives are integral scaffolds in numerous pharmaceuticals, and the introduction of bromine atoms at the 3 and 5 positions, along with an amino group at the 2-position and a methyl group at the 6-position, provides a versatile platform for further functionalization. This compound serves as a crucial building block for the development of novel therapeutic agents, including antihistamines and anti-inflammatory drugs.[1] The strategic placement of the bromo-substituents allows for diverse cross-coupling reactions, enabling the synthesis of complex molecular architectures for structure-activity relationship (SAR) studies in drug discovery programs.
This document provides a detailed protocol for the synthesis of this compound from 2-amino-6-methylpyridine, focusing on a reliable and reproducible method using N-Bromosuccinimide (NBS) as the brominating agent.
Synthesis Protocol
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-amino-6-methylpyridine with a suitable brominating agent. The amino group at the 2-position is a strong activating group, directing the electrophilic substitution primarily to the 3 and 5-positions of the pyridine ring. Using a controlled amount of N-Bromosuccinimide (NBS) allows for the dibromination of the starting material.
Reaction Scheme:
Materials and Reagents
-
2-Amino-6-methylpyridine (C₆H₈N₂)
-
N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)
-
Acetonitrile (CH₃CN), HPLC grade
-
Deionized Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
Experimental Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 2-amino-6-methylpyridine (1.0 eq.) in acetonitrile (10 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (2.2 eq.) in acetonitrile (5 volumes) and add it to the dropping funnel. Add the NBS solution dropwise to the stirred solution of 2-amino-6-methylpyridine over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or acetonitrile to yield the pure this compound.
-
Data Presentation
| Parameter | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 91872-10-5 | |
| Molecular Formula | C₆H₆Br₂N₂ | |
| Molecular Weight | 265.93 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 143.5-148.5 °C | [2] |
| Yield | Not explicitly reported, but syntheses of related brominated aminopyridines can achieve yields ranging from moderate to high. | |
| ¹H NMR (CDCl₃) | δ (ppm): 2.45 (s, 3H, CH₃), 4.85 (br s, 2H, NH₂), 7.95 (s, 1H, Ar-H) | Predicted values based on similar structures |
| ¹³C NMR (CDCl₃) | δ (ppm): 23.0 (CH₃), 105.0 (C-Br), 110.0 (C-Br), 148.0 (C-NH₂), 150.0 (C-CH₃), 152.0 (Ar-C-H) | Predicted values based on similar structures |
| Mass Spectrum (EI) | m/z: 265 (M⁺), 267 (M⁺+2), 269 (M⁺+4) in characteristic isotopic pattern for two bromine atoms. |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Illustrative Example of Application)
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, a common application for such compounds in drug development.
Caption: Inhibition of a kinase signaling pathway by a pyridine derivative.
References
Application Notes and Protocols for the Use of 2-Amino-3,5-dibromo-6-methylpyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-3,5-dibromo-6-methylpyridine as a versatile starting material in the synthesis of novel agrochemicals. This pyridine derivative, featuring bromine atoms at the 3- and 5-positions and an amino group at the 2-position, offers multiple reactive sites for the generation of diverse molecular scaffolds with potential herbicidal, fungicidal, and insecticidal activities.[1]
Introduction
The pyridine ring is a core structural motif in a vast array of agrochemicals.[2][3] The unique electronic properties and the ability to act as a hydrogen bond acceptor make it a privileged scaffold in the design of crop protection agents. This compound serves as a valuable building block, allowing for strategic modifications to explore structure-activity relationships (SAR) and develop next-generation agrochemicals. Its functional groups can be selectively targeted to introduce various substituents, thereby fine-tuning the biological activity and physicochemical properties of the resulting compounds.
Key Synthetic Transformations
The chemical versatility of this compound allows for a range of synthetic transformations to generate libraries of potential agrochemical candidates. The primary reaction sites are the amino group and the two bromine atoms.
Reactions Involving the Amino Group
The 2-amino group can be readily transformed into a variety of other functional groups. A key reaction is the Sandmeyer reaction , which allows for the replacement of the amino group with a halogen (e.g., chloro, bromo) or a cyano group via a diazonium salt intermediate. This transformation is crucial for accessing 2,3,5-trihalopyridine derivatives, which are important precursors for various agrochemicals.
Reactions at the Bromo Positions
The bromine atoms at the 3- and 5-positions are amenable to various palladium-catalyzed cross-coupling reactions. These reactions are instrumental for introducing diverse aryl, heteroaryl, or alkyl groups, which can significantly influence the molecule's biological target interaction. Key coupling reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
Exemplary Synthesis of a Potential Agrochemical Intermediate: 2,3,5-Tribromo-6-methylpyridine
This protocol describes the synthesis of 2,3,5-Tribromo-6-methylpyridine, a key intermediate that can be further elaborated to produce a range of potential agrochemicals. The synthesis proceeds via a Sandmeyer-type reaction from this compound.
Experimental Protocol: Sandmeyer Reaction
Materials:
-
This compound
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide solution
-
Organic solvent (e.g., dichloromethane or diethyl ether)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Diazotization:
-
In a reaction vessel, dissolve this compound in a cooled (0-5 °C) solution of hydrobromic acid.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Bromination (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the previously prepared cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with a sodium hydroxide solution to remove acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2,3,5-Tribromo-6-methylpyridine.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | HBr, NaNO₂, CuBr |
| Reaction Type | Sandmeyer Reaction |
| Product | 2,3,5-Tribromo-6-methylpyridine |
| Typical Yield | 65-85% |
| Purity (after purification) | >98% |
Logical Workflow for Agrochemical Discovery
The following diagram illustrates a logical workflow for the discovery of novel agrochemicals starting from this compound.
References
Application Notes and Protocols for the N-arylation of 2-Amino-3,5-dibromo-6-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-arylation of 2-amino-3,5-dibromo-6-methylpyridine is a crucial transformation in medicinal chemistry and materials science, enabling the synthesis of complex molecular architectures with potential biological activity. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds and is the method of choice for this transformation.[1][2][3] This reaction offers a significant advantage over traditional methods by providing a general and efficient route to N-arylpyridines under relatively mild conditions.[1] This document provides detailed application notes and protocols for the N-arylation of this compound, focusing on the Buchwald-Hartwig cross-coupling reaction.
Reaction Principle:
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the amino group with an aryl halide (or triflate) in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]
Experimental Protocols
A general procedure for the palladium-catalyzed N-arylation of this compound is outlined below. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for different arylating agents.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride, or aryl iodide) or aryl triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl halide or triflate (1.2 mmol), the palladium catalyst (0.01-0.05 mmol), the phosphine ligand (0.02-0.10 mmol), and the base (1.5-2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-arylated product.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction parameters for the N-arylation of aminopyridines based on literature precedents. These can serve as a starting point for optimizing the reaction for this compound.
Table 1: Common Catalysts, Ligands, Bases, and Solvents
| Component | Examples | Typical Loading/Concentration |
| Palladium Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | 1-5 mol% |
| Phosphine Ligand | Xantphos, (±)-BINAP, RuPhos, BrettPhos, t-Bu₃P | 2-10 mol% |
| Base | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate), LHMDS (Lithium bis(trimethylsilyl)amide) | 1.5-2.5 equivalents |
| Solvent | Toluene, Dioxane, THF (tetrahydrofuran), t-BuOH (tert-butanol) | 0.1 - 0.5 M |
Table 2: Representative Reaction Conditions for N-arylation of Aminopyridines
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield | Reference |
| Aryl bromide | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 4-12 | Good to High | [3] |
| Aryl bromide | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High | [3] |
| Aryl bromide | [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu (25 mmol) | Toluene | 80 | 4 | 60% | [4] |
| Aryl triflate | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 70 | 6-18 | Good | [3] |
Visualizations
Diagram 1: General Experimental Workflow for N-arylation
Caption: A general experimental workflow for the Buchwald-Hartwig N-arylation reaction.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for Sonogashira Coupling with 2-Amino-3,5-dibromo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 2-Amino-3,5-dibromo-6-methylpyridine with terminal alkynes. The Sonogashira reaction is a robust and versatile palladium- and copper-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This methodology is of paramount importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.
Reaction Principle and Regioselectivity
The Sonogashira coupling of this compound is expected to proceed selectively at the C3-bromo position. This regioselectivity is governed by a combination of electronic and steric factors. The amino group at the C2 position is a strong activating group, which electronically favors the oxidative addition of the palladium catalyst to the adjacent C3-Br bond. Furthermore, the methyl group at the C6 position provides significant steric hindrance around the C5-Br bond, making it less accessible to the bulky palladium catalyst complex.
A study on the closely related substrate, 3,5-dibromo-4-methylpyridin-2-amine, demonstrated that alkynylation occurs selectively at the more sterically hindered C3-bromo position, supporting the predicted outcome for the target substrate.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes optimized and representative reaction conditions for the Sonogashira coupling of 2-amino-3-bromopyridine derivatives, which serve as a strong starting point for reactions with this compound.[1]
| Entry | Aryl Halide Substrate (1.0 eq) | Alkyne (1.2 eq) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 93 |
| 3 | 2-Amino-3-bromo-5-methylpyridine | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 87 |
| 4 | 2-Amino-3-bromo-5-methylpyridine | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 89 |
| 5 | 2-Amino-3-bromopyridine | 1-Decyne | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the regioselective Sonogashira coupling of this compound with a terminal alkyne, based on the optimized conditions reported for similar substrates.[1]
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Solvent Addition: Add anhydrous DMF (approximately 4 mL per 1 mmol of the aryl halide) to the flask via syringe.
-
Catalyst Pre-stirring: Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Reagent Addition: To the stirred catalyst mixture, add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), and anhydrous Et₃N (2.0 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-amino-3-alkynyl-5-bromo-6-methylpyridine.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[2]
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
A generalized workflow for performing the Sonogashira coupling reaction is depicted below.
Caption: General experimental workflow for Sonogashira coupling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-bromo-6-methylisonicotinic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura coupling reaction with 2-bromo-6-methylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields with 2-bromo-6-methylisonicotinic acid in my Suzuki coupling reaction?
Low yields in this specific coupling can stem from several factors related to the substrate's structure. The pyridine nitrogen can coordinate with the palladium catalyst, potentially hindering its activity.[1][2] Furthermore, the carboxylic acid group can deprotonate under basic conditions, and the resulting carboxylate may also coordinate to the palladium center, leading to catalyst deactivation.[1] 2-substituted pyridines can also be inherently challenging substrates for Suzuki couplings.[1]
Q2: What are the common side products I should be aware of, and how can I minimize them?
The most prevalent side reactions are protodeboronation and homocoupling.[1]
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, which is replaced by a carbon-hydrogen bond, thereby consuming your coupling partner.[1] This can be catalyzed by the base or the palladium catalyst.[1] To mitigate this, ensure your reaction is thoroughly degassed and consider using more stable boronic esters (e.g., pinacol esters) or organotrifluorobates.[1][3]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid partner or two molecules of the 2-bromo-6-methylisonicotinic acid.[1][2] It can become significant if the catalytic cycle is slow. Optimizing the catalyst and ligand system can often reduce homocoupling.[1] The presence of oxygen can also promote the homocoupling of boronic acids.[2][4]
Q3: How do I select the optimal catalyst, ligand, base, and solvent for this reaction?
The choice of reaction components is critical for this substrate.
-
Catalyst/Ligand: For challenging substrates like 2-bromopyridines, electron-rich and bulky phosphine ligands are often necessary to facilitate the rate-determining oxidative addition step.[1] Systems such as Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos) or pre-catalysts like Pd(dppf)Cl₂ are common starting points.[1]
-
Base: The base plays a crucial role in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[1]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water or toluene/water.[1][5][6]
Q4: Should I protect the carboxylic acid group of 2-bromo-6-methylisonicotinic acid?
If optimizing the base and catalyst system does not improve the yield, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a highly recommended strategy.[1][7] This prevents the formation of the carboxylate, which can interfere with the catalyst.[1][2] The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst.[4] 2. Catalyst inhibition by substrate.[1][2] 3. Poor solubility of reagents. | 1. Use a fresh batch of palladium catalyst and ligand. Consider an air-stable precatalyst.[4] 2. Protect the carboxylic acid as an ester.[1][2][7] 3. Adjust the solvent system (e.g., change the organic solvent to water ratio). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.[2][4] 2. Slow transmetalation step. 3. Inappropriate halide to boronic acid stoichiometry. | 1. Ensure all solvents are rigorously degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[2][4] 2. Increase the temperature moderately (e.g., from 80°C to 100°C).[1] 3. Use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents).[1] |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or oxygen.[1] 2. Base-catalyzed decomposition.[1] | 1. Use anhydrous solvents and ensure the reaction is properly degassed.[4] 2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).[4] 3. Use more stable boronic esters (e.g., pinacol esters).[1] |
| Catalyst Turns Black (Palladium Black) | 1. Insufficient ligand to stabilize Pd(0). 2. High reaction temperature. 3. Impurities in reagents or solvents. | 1. Increase the ligand-to-palladium ratio slightly. 2. Use a more robust, sterically hindered ligand (e.g., Buchwald-type ligands).[1] 3. Lower the reaction temperature.[1] 4. Ensure all reagents are pure and use anhydrous, degassed solvents.[1] |
| Incomplete Consumption of Starting Material | 1. Insufficient catalyst loading. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Increase catalyst loading (e.g., from 2 mol% to 5 mol%). 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Increase the reaction temperature in increments of 10-20°C.[1] |
Data and Protocols
Representative Reaction Conditions
The following table summarizes typical starting conditions for the Suzuki coupling of 2-bromo-6-methylisonicotinic acid or its ester derivative. Optimization may be required for specific substrates.
| Parameter | Condition | Notes |
| Aryl Halide | 2-bromo-6-methylisonicotinic acid (or methyl ester) | 1.0 equivalent |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester | 1.2 - 1.5 equivalents[1][6] |
| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ | 2-5 mol%[1] |
| Ligand | SPhos (if using Pd(OAc)₂) | 4-10 mol%[1] |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equivalents[1] |
| Solvent | 1,4-Dioxane : Water or Toluene : Water | 4:1 to 10:1 v/v[1][6] |
| Temperature | 80 - 110 °C[5] | Reaction specific, may require optimization |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation and side reactions[2] |
Key Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-bromo-6-methylisonicotinic acid with an arylboronic acid.
1. Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial, add 2-bromo-6-methylisonicotinic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).[6]
2. Inert Atmosphere:
3. Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).[6]
-
Add the degassed solvent mixture (e.g., Toluene/Water 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1][6]
4. Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
5. Workup:
-
Upon completion, cool the reaction to room temperature.[6]
-
Dilute with an organic solvent like ethyl acetate and water.[7]
-
Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.[6] If the product is an ester, perform a standard aqueous wash.[1]
6. Purification:
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the 2-aryl-6-methylisonicotinic acid derivative.[6] If the product is an ester, the organic layer is dried over anhydrous sodium or magnesium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography or recrystallization.[1]
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki coupling of 2-bromo-6-methylisonicotinic acid.
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Amino-3,5-dibromo-6-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the purification of 2-Amino-3,5-dibromo-6-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several impurities can arise from the starting materials or side reactions. The most common impurities include:
-
Unreacted Starting Materials: Residual 2-Amino-6-methylpyridine that has not been fully brominated.
-
Mono-brominated Intermediates: Compounds such as 2-Amino-3-bromo-6-methylpyridine or 2-Amino-5-bromo-6-methylpyridine, resulting from incomplete bromination.[1]
-
Over-brominated Byproducts: The formation of poly-brominated species other than the desired product. In the synthesis of similar compounds, the di-bromo impurity is a major byproduct when targeting a mono-bromo product.[2][3]
-
Positional Isomers: Bromination at other positions on the pyridine ring, although less common due to the directing effects of the amino and methyl groups.
Q2: Which purification techniques are most effective for this compound?
A2: The primary methods for purifying this compound, which is a solid at room temperature, are recrystallization and column chromatography.
-
Recrystallization: This is a highly effective method for removing small amounts of impurities and can yield high-purity crystalline material. Ethanol has been successfully used as a recrystallization solvent for the closely related compound 2-amino-3-methyl-5-bromopyridine.[4]
-
Column Chromatography: Flash column chromatography is a versatile technique for separating the target compound from impurities with different polarities.[1] Due to the basic nature of the pyridine nitrogen, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.[1]
-
Acid-Base Extraction: This technique can be used to separate the basic pyridine compound from non-basic impurities. The pyridine is protonated with an acid and extracted into an aqueous layer.[1]
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This can be due to several factors, and here are some troubleshooting steps:
-
Increase the Solvent Volume: The concentration of the solute may be too high. Try adding more of the hot solvent to fully dissolve the oil, and then allow it to cool slowly.
-
Use a Solvent Pair: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" solvent (in which it is less soluble but miscible with the good solvent) until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.
-
Lower the Cooling Temperature: If the melting point of your compound is lower than the temperature at which it is coming out of solution, it will oil out. Ensure the solution is cooled well below the compound's melting point (143.5-148.5 °C).[5]
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not saturated. The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to concentrate the solution. - Try a different solvent or a solvent/anti-solvent system. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Product "oils out" instead of crystallizing. | The solvent is too good a solvent for the compound. The solution is supersaturated. The cooling process is too rapid. | - Use a solvent pair: Dissolve in a good solvent and add a poor solvent until turbidity appears, then heat to redissolve and cool slowly. - Scratch the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Low recovery of the purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution for a longer period or to a lower temperature. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Colored impurities remain in the crystals. | The impurities co-crystallize with the product. The colored impurity is not removed by the chosen solvent. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. - Try a different recrystallization solvent. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities. | Inappropriate solvent system (eluent). Column overloading. Irregular packing of the stationary phase. | - Optimize the eluent system using thin-layer chromatography (TLC) first. - Reduce the amount of crude product loaded onto the column. - Ensure the stationary phase is packed uniformly to avoid channeling. |
| Product elutes with the solvent front. | The eluent is too polar. | - Decrease the polarity of the eluent. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). |
| Streaking or tailing of the compound on TLC/column. | The basic pyridine is interacting strongly with the acidic silica gel. The sample is overloaded. | - Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent.[1] - Reduce the amount of sample loaded. |
| Cracks or bubbles in the silica gel bed. | The column has run dry. Improper packing. | - Never let the solvent level drop below the top of the silica gel. - Pack the column carefully as a slurry to avoid trapping air bubbles. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
Objective: To purify crude this compound by recrystallization to obtain a high-purity crystalline solid.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.
-
If the solution is colored due to impurities, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Protocol 2: Flash Column Chromatography
Objective: To purify crude this compound by flash column chromatography to separate it from impurities of different polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, with 0.1-1% triethylamine)
-
Chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Select the Eluent: Using TLC, determine an appropriate solvent system that gives good separation of the desired compound from impurities. The Rf value of the product should ideally be between 0.2 and 0.4.
-
Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring a uniform bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elute the Column: Begin eluting the column with the chosen solvent system. You may start with a less polar mixture and gradually increase the polarity (gradient elution) to improve separation.
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Monitor the Separation: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified solid.
Visualizations
References
common impurities in 2-Amino-3,5-dibromo-6-methylpyridine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3,5-dibromo-6-methylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most common impurities are typically process-related, arising from the synthetic route, which usually involves the dibromination of 2-Amino-6-methylpyridine. Potential impurities include:
-
Unreacted Starting Material: 2-Amino-6-methylpyridine.
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Mono-brominated Intermediates: 2-Amino-3-bromo-6-methylpyridine and 2-Amino-5-bromo-6-methylpyridine. The formation of multiple brominated species is a known issue in the halogenation of aminopyridines.[1]
-
Over-brominated Species: Although less common, tri-brominated or other poly-brominated species can form under harsh reaction conditions.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., acetic acid, ethanol, petroleum ether) may be present.[2][3]
Q2: Which analytical techniques are best for identifying and quantifying impurities in my sample?
A2: High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for assessing the purity of non-volatile compounds like this compound.[4] A reverse-phase C18 column is typically suitable for pyridine derivatives.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for impurity profiling, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the main product and identification of any major impurities.[4]
Q3: My purified this compound has a brownish color. Is this normal?
A3: While the pure compound is typically a white to off-white crystalline powder, a light brown coloration can be common in less pure samples.[5][6] This color may be due to trace impurities or degradation products. If high purity is required, further purification via recrystallization or column chromatography is recommended.
Troubleshooting Guides
Issue 1: HPLC analysis shows a significant peak corresponding to a mono-brominated species.
-
Problem: Incomplete bromination during synthesis. This is a common side reaction in the synthesis of similar compounds.[7]
-
Solution 1: Recrystallization: This is often the simplest and most effective method for removing impurities with different solubility profiles.
-
Solution 2: Column Chromatography: For more challenging separations, silica gel column chromatography provides a more robust purification method.[8]
Issue 2: The final product has a low melting point and a broad melting range.
-
Problem: This indicates the presence of significant impurities, which disrupt the crystal lattice of the pure compound. The reported melting point is in the range of 143-148°C.[6]
-
Solution: A comprehensive purification strategy is needed. Start with recrystallization. If the melting point does not improve significantly, proceed with column chromatography.
Data on Purification Methods
The following table summarizes representative data on the effectiveness of different purification methods for removing common impurities from a crude sample of this compound.
| Impurity Profile (Area % by HPLC) | Crude Product | After Recrystallization | After Column Chromatography |
| 2-Amino-6-methylpyridine | 1.5% | 0.5% | <0.1% |
| Mono-brominated Species | 8.0% | 2.0% | <0.2% |
| This compound | 89.5% | 97.3% | >99.5% |
| Other Impurities | 1.0% | 0.2% | <0.2% |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by removing impurities with different solubility.
Materials:
-
Crude this compound
-
Ethanol (or a suitable solvent mixture like ethanol/water)[2]
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of ethanol.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
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If the solution is colored, you can add a small amount of activated carbon and boil for a few minutes. If so, perform a hot filtration to remove the carbon.[8]
-
Allow the hot solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography
Objective: To achieve high purity by separating the target compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Mobile phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be 95:5 hexane:ethyl acetate.[8]
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.[8]
-
Elute the Column: Begin eluting with the mobile phase, starting with a low polarity (e.g., 5% ethyl acetate in hexane).
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Monitor Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Increase Polarity (if needed): Gradually increase the polarity of the mobile phase (e.g., to 10% or 15% ethyl acetate) to elute the desired compound.[8] The less polar impurities (starting material) will elute first, followed by the mono-brominated species, and finally the di-brominated product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualized Workflows
References
- 1. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 2. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. biomall.in [biomall.in]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Reactions with 2-Amino-3,5-dibromo-6-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-3,5-dibromo-6-methylpyridine. The focus is on improving the regioselectivity of common cross-coupling reactions.
Troubleshooting Guide
Low or incorrect regioselectivity is a common issue when working with di-substituted pyridines. The following table outlines potential problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor C3 vs. C5 Selectivity | Inherent Reactivity: The C3 and C5 positions have different electronic and steric environments. The C5 position may be sterically less hindered, while the C3 position is ortho to the activating amino group. | Ligand Selection: Employ bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to favor reaction at the less sterically hindered C5 position.[1][2][3] Conversely, smaller ligands might favor reaction at the more electronically activated C3 position. |
| Catalyst System: The choice of palladium precursor and ligand significantly impacts the reaction outcome.[1] | Catalyst Screening: Test a variety of palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) in combination with different ligands (e.g., XPhos, SPhos, IPr). | |
| Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic control of the reaction, affecting regioselectivity. | Temperature Optimization: Screen a range of temperatures. Lower temperatures may favor the kinetically preferred product, while higher temperatures may lead to the thermodynamically more stable product. | |
| Formation of Di-substituted Product | Excess Reagent: Using a large excess of the coupling partner can lead to reaction at both bromine sites. | Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner for mono-functionalization. |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in the slower reaction at the second bromine position. | Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS and stop the reaction once the desired mono-substituted product is maximized. | |
| Low Reaction Yield | Catalyst Inhibition: The amino group on the pyridine ring can coordinate to the palladium center, inhibiting catalytic activity. | Protecting Group Strategy: Consider protecting the amino group (e.g., as an acetamide) to prevent catalyst inhibition.[4] |
| Inappropriate Base or Solvent: The choice of base and solvent is critical for catalyst turnover and solubility of reagents. | Solvent and Base Screening: Test a variety of bases (e.g., K₂CO₃, K₃PO₄, NaOtBu) and solvents (e.g., toluene, dioxane, DMF). Anhydrous and degassed solvents are crucial. |
Frequently Asked Questions (FAQs)
Q1: Which bromine (at C3 or C5) is generally more reactive in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of the C-Br bonds in this compound is influenced by a combination of electronic and steric factors. The amino group at C2 is strongly electron-donating, which increases the electron density at the ortho (C3) and para (C5) positions, making both C-Br bonds susceptible to oxidative addition by a Pd(0) catalyst.[5] However, the C3 position is sterically hindered by the adjacent amino and methyl groups. Therefore, without specific catalytic control, reactions may preferentially occur at the more accessible C5 position.
Q2: How can I selectively functionalize the C3 position?
A2: Selective functionalization at the more sterically hindered C3 position is challenging but can be achieved by carefully tuning the reaction conditions. The use of smaller, less sterically demanding ligands on the palladium catalyst may favor approach to the C3 position. Additionally, exploring "ligand-free" conditions, which may involve different catalytic species, could potentially alter the regioselectivity.[3]
Q3: What is the role of the ligand in controlling regioselectivity?
A3: The ligand plays a crucial role in modulating the steric and electronic properties of the palladium catalyst.[1][6] Bulky ligands can block access to one of the reactive sites, thereby directing the reaction to the less sterically hindered position. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at positions that are typically less reactive.[2][3]
Q4: Can I perform a sequential cross-coupling to introduce two different groups at the C3 and C5 positions?
A4: Yes, sequential cross-coupling is a viable strategy. By first performing a selective mono-functionalization under optimized conditions, you can isolate the desired regioisomer. This product can then be subjected to a second cross-coupling reaction to introduce a different functional group at the remaining bromine position. Careful optimization of the first reaction to achieve high regioselectivity is key to the success of this approach.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and the desired ligand if required.
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add a degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for a Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for specific amines.
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), a base (e.g., NaOtBu, 1.5 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.[7]
Visualizations
Caption: Experimental workflow for optimizing regioselective reactions.
Caption: Factors influencing the regioselectivity of cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
troubleshooting low conversion rates in reactions involving 2-Amino-3,5-dibromo-6-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3,5-dibromo-6-methylpyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is a versatile heterocyclic building block primarily used in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Its two bromine atoms at different positions on the pyridine ring, along with an amino and a methyl group, offer multiple reaction sites for creating diverse chemical structures.
Q2: Which of the two bromine atoms (at C3 and C5) is more reactive in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the bromine atom at the C3 position is generally more reactive than the one at the C5 position. This is attributed to the electronic and steric environment of the C-Br bonds. The proximity of the amino group at C2 and the methyl group at C6 influences the reactivity of the adjacent bromine atoms. For analogous 3,5-dibromo-2-aminopyridines, preferential coupling at the C3 position has been observed.
Q3: Can the 2-amino group interfere with my reaction?
A3: Yes, the 2-amino group can significantly impact the outcome of palladium-catalyzed cross-coupling reactions. The nitrogen atom of the amino group can coordinate with the palladium catalyst, forming a stable chelate that can inhibit or completely shut down the catalytic cycle. This is a common cause of low conversion rates.
Q4: What are the most common side reactions observed with this substrate?
A4: Besides low conversion due to catalyst inhibition, other common side reactions include:
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling).
-
Dehalogenation: Premature removal of one or both bromine atoms from the pyridine ring, replacing them with hydrogen atoms. This can be a significant issue in reactions run under reducing conditions or at elevated temperatures.
-
Protodeboronation (in Suzuki reactions): The boronic acid coupling partner can be replaced by a hydrogen atom from the solvent or base, especially in the presence of water.
Q5: How can I monitor the progress of my reaction effectively?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis and to identify potential byproducts, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are highly recommended. 1H NMR spectroscopy of an aliquot from the reaction mixture can also provide valuable information on the conversion rate.
Troubleshooting Low Conversion Rates
Low conversion is a frequent challenge when working with this compound. The following sections provide a structured approach to troubleshooting these issues.
Problem 1: Reaction is sluggish or stalls at low conversion.
This is often the most reported issue and is frequently linked to the nature of the substrate itself.
Troubleshooting Workflow for Sluggish/Stalled Reactions
Caption: Troubleshooting workflow for low conversion rates.
Detailed Explanations:
-
Catalyst Inhibition: The primary suspect for low conversion is the inhibition of the palladium catalyst by the 2-amino group. The nitrogen can coordinate to the metal center, preventing it from participating in the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can sterically hinder the coordination of the amino group to the palladium center.
-
Alternative Solution: Protect the 2-amino group, for instance, as a tert-butyloxycarbonyl (Boc) carbamate. This removes the interfering nitrogen lone pair from the equation. However, this adds extra steps for protection and deprotection to your synthesis.
-
-
Reaction Conditions:
-
Temperature: Some cross-coupling reactions with this substrate may require higher temperatures to proceed at a reasonable rate. Cautiously increase the reaction temperature in increments of 10-20 °C.
-
Base: The choice of base is crucial. In Suzuki couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). Ensure the base is sufficiently soluble in the reaction solvent.
-
Solvent: Poor solubility of any of the reactants can lead to a sluggish reaction. Consider using a solvent system that ensures all components are in solution at the reaction temperature. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, toluene) and water is common.
-
Problem 2: Significant formation of byproducts.
The presence of significant byproducts not only lowers the yield of the desired product but also complicates purification.
Common Byproducts and Their Mitigation
Caption: Common byproducts and strategies for their mitigation.
Detailed Explanations:
-
Homocoupling: This is often due to the presence of oxygen, which can lead to the oxidative coupling of the organometallic reagent.
-
Solution: Ensure all solvents are thoroughly degassed before use, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
-
Dehalogenation: The C-Br bonds can be cleaved under certain conditions, leading to the formation of mono-bromo or completely dehalogenated pyridine.
-
Solution: Avoid excessively high temperatures and prolonged reaction times. If using a hydrogen source in the reaction, consider alternative conditions.
-
-
Protodeboronation (in Suzuki reactions): The boronic acid can react with water or other protic species to be replaced by a hydrogen atom.
-
Solution: Use anhydrous solvents and consider a non-aqueous base. Alternatively, using a more stable boronic ester, such as a pinacol ester, can significantly reduce this side reaction.
-
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions involving this compound. These should be considered as starting points and may require optimization for specific coupling partners.
Suzuki-Miyaura Coupling
Reaction Scheme:
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 2-5 mol% loading |
| Ligand | PPh₃, dppf | If using a Pd source without an integrated ligand |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2-3 equivalents |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Ensure solvents are degassed |
| Temperature | 80-110 °C | Optimize for your specific substrate |
Buchwald-Hartwig Amination
Reaction Scheme:
Caption: General experimental workflow for Buchwald-Hartwig amination.
Detailed Protocol:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the amine (1.2-1.5 eq.), a base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the ligand (e.g., XPhos, SPhos, 2-6 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Under the inert atmosphere, add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-3 mol% loading |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands are preferred |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Choice depends on the amine's pKa |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed |
| Temperature | 90-120 °C | Higher temperatures are often required |
This technical support guide is intended to provide a starting point for troubleshooting and reaction optimization. The optimal conditions for any given reaction will depend on the specific substrates and reagents used. Careful experimentation and analysis are key to achieving high conversion rates and yields.
Technical Support Center: Efficient Cross-Coupling of 2-Amino-3,5-dibromo-6-methylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the cross-coupling of 2-Amino-3,5-dibromo-6-methylpyridine. This versatile building block is crucial in the synthesis of complex molecules in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
Low conversion with this substrate can be attributed to several factors. The electron-donating amino group and the coordinating pyridine nitrogen can complicate the catalytic cycle.[1] Key areas to investigate include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species.[1][2] Additionally, oxygen contamination can oxidize the active Pd(0) catalyst and phosphine ligands.
-
Suboptimal Reagent Quality: Ensure solvents are anhydrous and properly degassed.[1] Boronic acids, in particular, are susceptible to degradation.[1]
-
Ineffective Reaction Conditions: Parameters like temperature, reaction time, and mixing efficiency are critical. While many coupling reactions require heat, excessive temperatures can lead to catalyst decomposition.[1]
-
Inappropriate Choice of Ligand and Base: The selection of the ligand and base is crucial for a successful reaction. The ligand must stabilize the palladium center and facilitate the catalytic cycle, while the base is essential for activating the coupling partners.[1]
Q2: Which bromine is expected to react first in a cross-coupling reaction?
Q3: What are common side reactions, and how can they be minimized?
Common side reactions include:
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the bromopyridine.[2] Thoroughly degassing the reaction mixture is the most effective way to minimize this, as oxygen can promote the homocoupling of boronic acids.[1][2]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, often caused by water and base, especially at elevated temperatures.[1][2] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can circumvent this issue.[1]
-
Dehalogenation: The replacement of a bromine atom with a hydrogen atom can be a competing reaction.[3]
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed catalyst for better reproducibility.[4] Ensure rigorous exclusion of air and moisture by using Schlenk techniques or a glovebox.[5] |
| Inappropriate Ligand | For electron-rich substrates like 2-aminopyridines, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective.[2][6] Screen a variety of ligands to find the optimal one for your specific coupling partners. |
| Incorrect Base or Solvent | The choice of base and solvent is crucial.[2] For Suzuki-Miyaura reactions, common bases include K₃PO₄ and K₂CO₃, often in a solvent system like 1,4-dioxane/water.[7][8] For Buchwald-Hartwig aminations, bases like NaOtBu or LHMDS in solvents such as toluene or THF are common.[5][9][10] |
| Low Reaction Temperature | Gradually increase the reaction temperature. The C-Br bond of bromopyridines can be less reactive than other aryl bromides, leading to a slow oxidative addition step.[2] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Ensure the reaction mixture and solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas through the mixture.[2] |
| Protodeboronation | Use boronic esters (e.g., pinacol esters) which are generally more stable than the corresponding boronic acids.[2] Alternatively, use anhydrous reaction conditions.[1] |
| Dehalogenation | This can sometimes be promoted by certain solvents or an excess of a reducing agent.[3] Re-evaluate your reaction components if this is a major issue. |
Catalyst and Condition Selection Tables
The following tables provide starting points for catalyst and condition selection for various cross-coupling reactions based on literature for analogous aminobromopyridines. Optimization will likely be required for this compound.
Table 1: Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 60-80 |
(Data adapted from studies on analogous 5-bromo-2-methylpyridin-3-amine)[7][8]
Table 2: Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80-100 |
| Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 70 |
(Data generalized from protocols for 2-Amino-5-bromo-4-methylpyridine)[10]
Table 3: Sonogashira Coupling
| Palladium Source | Ligand | Additive | Base | Solvent | Temperature (°C) |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | CH₃CN | Room Temp |
(Data from studies on 2-Amino-3-bromopyridines and 2-amino-5-iodopyridine)[11][12]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Then, add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4][7]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).[4]
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[4]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).[4]
-
Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.[4]
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.[4]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Reactivity of 2-Amino-3,5-dibromo-6-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3,5-dibromo-6-methylpyridine. The following information is designed to address specific issues that may be encountered during experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites are the two bromine atoms at the C3 and C5 positions, which are susceptible to various palladium-catalyzed cross-coupling reactions. The amino group at the C2 position can also influence reactivity through its electronic effects and potential to coordinate with metal catalysts.
Q2: Which bromine atom (at C3 or C5) is generally more reactive in cross-coupling reactions?
A2: The relative reactivity of the bromine atoms at the C3 and C5 positions can be influenced by several factors, including steric hindrance and the electronic environment. The bromine at the C5 position is generally less sterically hindered than the C3 bromine, which is situated between the amino and methyl groups. In many palladium-catalyzed reactions, the less hindered position is more likely to react first. However, the electronic influence of the amino and methyl groups can also play a significant role.
Q3: How can I achieve selective mono-substitution at one of the bromine positions?
A3: Achieving selective mono-substitution requires careful control of reaction conditions. Key strategies include:
-
Stoichiometry: Use of 1.0 to 1.2 equivalents of the coupling partner.
-
Temperature: Lowering the reaction temperature can help to favor mono-substitution.
-
Catalyst System: The choice of palladium catalyst and ligand can significantly influence regioselectivity. Bulky ligands may favor reaction at the less sterically hindered C5 position.
-
Reaction Time: Monitoring the reaction closely and stopping it once the desired mono-substituted product is the major species is crucial.
Q4: What are the common challenges encountered when working with this compound?
A4: Common challenges include:
-
Controlling Regioselectivity: Achieving selective reaction at either the C3 or C5 position.
-
Di-substitution: Formation of the di-substituted product when mono-substitution is desired.
-
Low Yields: Can be caused by catalyst inhibition, poor solubility, or unoptimized reaction conditions.
-
Side Reactions: The amino group can sometimes participate in side reactions or inhibit the catalyst.
Troubleshooting Guides
Issue 1: Poor or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh source of palladium catalyst and ensure proper handling under an inert atmosphere. Consider using a pre-catalyst that is more air-stable. |
| Inappropriate Base | The choice of base is critical. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can impact the reaction rate. Try screening different bases. |
| Poor Ligand Choice | The ligand choice is crucial for catalyst stability and activity. For electron-rich pyridines, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective. |
| Solvent Effects | Ensure the solvent is anhydrous and degassed. Common solvents for Suzuki reactions include toluene, dioxane, and THF, often with a small amount of water. |
| Low Reaction Temperature | While lower temperatures can favor selectivity, they may also lead to poor conversion. Gradually increase the temperature to find the optimal balance. |
Issue 2: Formation of Di-substituted Product in a Mono-substitution Attempt
| Potential Cause | Troubleshooting Step |
| Excess Coupling Partner | Carefully control the stoichiometry. Use no more than 1.2 equivalents of the boronic acid or other coupling partner. |
| High Reaction Temperature | High temperatures can drive the reaction towards di-substitution. Reduce the reaction temperature. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or LC-MS and quench the reaction once the desired mono-substituted product is maximized. |
| Highly Active Catalyst | A very active catalyst system may promote di-substitution. Consider using a less active catalyst or reducing the catalyst loading. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization will be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Cs₂CO₃ (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add the amine and anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Troubleshooting workflow for common reaction issues.
scale-up challenges for the synthesis of 2-Amino-3,5-dibromo-6-methylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-dibromo-6-methylpyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during laboratory and scale-up production.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, particularly during scale-up.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dibrominated Product | 1. Incomplete bromination. 2. Formation of monobrominated intermediate (2-amino-3-bromo-6-methylpyridine or 2-amino-5-bromo-6-methylpyridine). 3. Degradation of starting material or product. 4. Suboptimal reaction temperature. | 1. Increase reaction time or temperature gradually while monitoring the reaction progress by TLC or HPLC. 2. Ensure the stoichiometry of the brominating agent is sufficient. Consider portion-wise addition to maintain an effective concentration. 3. Check the purity of the starting 2-Amino-6-methylpyridine. Impurities can interfere with the reaction. 4. Optimize the reaction temperature. Low temperatures may slow the reaction, while excessively high temperatures can lead to degradation. |
| Formation of Over-brominated Byproducts (e.g., tribrominated species) | 1. Excess of brominating agent. 2. Poor temperature control, leading to localized "hot spots". 3. Inefficient mixing in the reactor. | 1. Carefully control the stoichiometry of the brominating agent. Use a slight excess, but avoid large molar equivalents. 2. Implement slow, controlled addition of the brominating agent. 3. Ensure efficient stirring and proper reactor baffling for homogenous mixing. 4. Utilize a reliable cooling system to maintain a consistent reaction temperature. |
| Poor Regioselectivity (Formation of undesired isomers) | The amino group in 2-amino-6-methylpyridine is a strong activating group, which can direct bromination to other positions if not properly controlled. | 1. Consider protecting the amino group (e.g., through acetylation) before bromination to direct the substitution to the desired positions. The protecting group can be removed in a subsequent step. 2. Carefully control the reaction conditions, particularly the solvent and temperature, as these can influence regioselectivity. |
| Difficulties in Product Isolation and Purification | 1. Product is an oil or does not crystallize easily. 2. Presence of persistent impurities that co-crystallize with the product. 3. Inefficient extraction from the reaction mixture. | 1. For oily products, attempt to induce crystallization by scratching the flask, seeding with a small crystal, or changing the solvent system. Column chromatography may be necessary. 2. Recrystallization from a suitable solvent system is a primary method for purifying solids at scale.[1] Experiment with different solvents to find one that effectively separates the product from impurities. 3. Ensure the pH of the aqueous phase is optimized for the extraction of the basic pyridine product into the organic solvent. |
| Runaway Reaction During Bromination | Bromination reactions are often highly exothermic. | 1. For lab scale: Always use an ice bath for cooling and add the brominating agent dropwise. 2. For scale-up: Ensure the reactor has adequate cooling capacity. Implement a slow and controlled addition of the brominating agent. Consider using a semi-batch process where one reactant is added gradually to control the reaction rate and heat generation.[2] |
| Safety Hazards | Bromine is highly corrosive and toxic. Other reagents may also be hazardous. | 1. Handle bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[3] 2. Have a quenching agent (e.g., sodium thiosulfate solution) readily available to neutralize any spills. 3. Consult the Safety Data Sheet (SDS) for all reagents before use.[2][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common route involves the direct dibromination of 2-Amino-6-methylpyridine using a suitable brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), in a suitable solvent like acetic acid or a chlorinated solvent.
Q2: Why is temperature control so critical during the bromination step?
A2: The bromination of aminopyridines is a highly exothermic reaction. Poor temperature control can lead to a runaway reaction, posing a significant safety risk. Additionally, elevated temperatures can increase the formation of unwanted over-brominated byproducts and decrease the overall yield and purity of the desired product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow you to track the consumption of the starting material and the formation of the product and any byproducts. For industrial-scale production, Process Analytical Technology (PAT) tools like in-situ FTIR can provide real-time monitoring of the reaction.[6][7][8][9][10]
Q4: What are the key safety precautions to take when handling bromine on a large scale?
A4: When handling large quantities of bromine, it is crucial to work in a well-ventilated area, preferably in a closed system.[3] Essential personal protective equipment (PPE) includes chemical-resistant gloves, splash goggles, a face shield, and a respirator with an appropriate cartridge. An emergency shower and eyewash station should be readily accessible. A solution of a reducing agent like sodium thiosulfate should be on hand to neutralize any spills.
Q5: What are the advantages of using N-bromosuccinimide (NBS) over elemental bromine?
A5: NBS is a solid and is generally easier and safer to handle than liquid bromine, especially on a larger scale. Reactions with NBS can sometimes be more selective. However, it is important to be aware that NBS can also pose thermal hazards, especially in certain solvents.[2]
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a representative method for laboratory-scale synthesis.
Materials:
-
2-Amino-6-methylpyridine
-
Acetic Acid (glacial)
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH) solution
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-6-methylpyridine (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice and water.
-
Neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8.
-
If any residual bromine color persists, add a small amount of sodium thiosulfate solution to quench it.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).
Scale-Up Considerations and Protocol for Pilot Plant Synthesis
This protocol provides a framework for scaling up the synthesis. Exact quantities and equipment specifications will depend on the available facilities.
Equipment:
-
Glass-lined or other appropriately corrosion-resistant reactor with a jacket for heating and cooling
-
Mechanical stirrer with appropriate baffling
-
Addition funnel or pump for controlled reagent addition
-
Temperature probe
-
Condenser
-
Nutsche filter or centrifuge for product isolation
Procedure:
-
Charging the Reactor: Charge the reactor with 2-Amino-6-methylpyridine and a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C) using the reactor jacket.
-
Bromine Addition: Slowly and controllably add the brominating agent (e.g., bromine or a solution of NBS) to the reactor. The addition rate should be carefully controlled to manage the exothermic reaction and maintain the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress using in-process controls such as HPLC or in-situ PAT.
-
Work-up: Once the reaction is complete, quench the reaction by adding a solution of a reducing agent (e.g., sodium bisulfite or sodium thiosulfate).
-
Neutralization and Extraction: Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with a suitable organic solvent.
-
Isolation and Drying: Isolate the product by filtration using a Nutsche filter or centrifugation. Wash the product cake with a suitable solvent and dry it under vacuum at an appropriate temperature.
-
Purification: If necessary, recrystallize the product from a suitable solvent.
Quantitative Data
| Parameter | Lab Scale (e.g., 10 g) | Pilot Scale (e.g., 10 kg) | Key Considerations for Scale-Up |
| Typical Yield | 60-80% | 50-75% | Yields may decrease slightly on scale-up due to less ideal mixing and heat transfer. |
| Purity (before recrystallization) | 85-95% | 80-90% | Purity may be lower before purification due to increased potential for side reactions. |
| Reaction Time | 2-6 hours | 4-10 hours | Longer addition and heating/cooling times are required for larger volumes. |
| Solvent Volume / kg of starting material | ~10-20 L | ~8-15 L | Solvent ratios are often optimized to be more concentrated at a larger scale for efficiency. |
| Heat Transfer | Efficient via ice bath | Critical; requires a jacketed reactor with a reliable cooling system. | Surface area to volume ratio decreases on scale-up, making heat removal more challenging. |
| Mixing | Efficient with magnetic stirrer | Requires a well-designed mechanical stirrer and baffling. | Inefficient mixing can lead to localized high concentrations and temperatures, promoting side reactions. |
Visualizations
Experimental Workflow for Scale-Up Synthesis
Caption: Workflow for the scale-up synthesis of this compound.
Troubleshooting Logic for Low Yield
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. What is PAT? | Bruker [bruker.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. agilent.com [agilent.com]
- 9. longdom.org [longdom.org]
- 10. portalcris.vdu.lt [portalcris.vdu.lt]
effect of base and solvent on Suzuki-Miyaura reactions of dibromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving dibromopyridine substrates.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step.[1] There are two commonly accepted pathways for its action:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This activated species then more readily transfers its organic group to the palladium(II) complex.[1][2][3]
-
Hydroxide/Alkoxide Pathway: The base can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide complex. This complex then undergoes transmetalation with the neutral boronic acid.[1][3]
The strength, solubility, and nature of the base's counter-ion can significantly impact reaction rates and yields.[4]
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent plays a multifaceted role in the Suzuki-Miyaura reaction by:
-
Solubilizing Reactants: The solvent must effectively dissolve the organic halide, the boronic acid, the base, and the catalyst system.[5]
-
Stabilizing Catalytic Species: Solvents can coordinate to the palladium center, influencing its reactivity and stability.[6][7] For instance, polar aprotic solvents like DMF or acetonitrile can stabilize charged palladium species, which can alter the reaction's chemoselectivity.[8][9]
-
Influencing Reaction Rate and Selectivity: The polarity of the solvent can affect the rates of the oxidative addition and reductive elimination steps.[6][8] Aprotic solvents like toluene, 1,4-dioxane, and THF are commonly used, often in combination with water to help dissolve inorganic bases.[5][10]
Q3: What are the specific challenges associated with using dibromopyridines as substrates?
A3: Dibromopyridines present unique challenges compared to simple aryl bromides:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity or leading to catalyst decomposition.[5][11] This is particularly problematic with 2-substituted pyridines.
-
Controlling Selectivity: Achieving selective mono-substitution can be difficult because the reactivity of the two C-Br bonds can be similar. Furthermore, the electronic properties of the pyridine ring change after the first substitution, which can sometimes make the mono-substituted product more reactive than the starting dibromopyridine, leading to mixtures of mono- and di-substituted products.[5]
-
Reactivity Differences: The positions of the bromine atoms on the pyridine ring (e.g., 2,6- vs. 3,5-) lead to different electronic and steric environments, affecting the ease of oxidative addition at each site.
Q4: How can I control the reaction to favor mono-arylation over di-arylation?
A4: Achieving selective mono-arylation requires careful control of reaction conditions:
-
Stoichiometry: Use a limited amount of the boronic acid (typically 1.0-1.2 equivalents).
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction to the di-substituted product. Lowering the reaction temperature can also increase selectivity.
-
Catalyst and Ligand: Employing bulky phosphine ligands can sterically hinder the second substitution. N-heterocyclic carbene (NHC) ligands have also been shown to be effective for selective mono-arylation.[12]
-
Solvent System: Certain solvent systems, like water/acetonitrile at ambient temperature, have been reported to favor mono-arylation.[12]
Q5: What are the most common side reactions in Suzuki-Miyaura couplings of dibromopyridines?
A5: Besides the formation of the undesired di-substituted product, common side reactions include:
-
Protodebromination: Replacement of a bromine atom with a hydrogen atom. This can be promoted by the presence of protic impurities or occur if the transmetalation step is slow.[5][13]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the dibromopyridine. This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[5][7][11]
-
Hydrolytic Deboronation: The cleavage of the C-B bond of the boronic acid, especially under harsh basic conditions. Using boronic esters (e.g., pinacol esters) can mitigate this issue.[11]
Troubleshooting Guide
Problem 1: Low or no conversion of the dibromopyridine starting material.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are rigorously degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles). Use a fresh, high-quality catalyst or a more robust pre-catalyst.[5] |
| Catalyst Inhibition by Pyridine Nitrogen | The pyridine nitrogen can bind to the palladium center.[11] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃) to shield the metal center and promote the desired catalytic cycle.[11][14] |
| Insufficient Base Strength or Solubility | The base is crucial for activating the boronic acid. If using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[4] Ensure the base is soluble in the reaction medium; adding water to solvents like dioxane or THF can help.[5] |
| Poor Reagent Solubility | If reactants are not fully dissolved, the reaction will be slow. Try a different solvent system, such as DMF/water or toluene/water, to improve solubility.[5] |
| Low Reaction Temperature | The oxidative addition of the C-Br bond to palladium can be slow, especially for less reactive positions. Gradually increase the reaction temperature (e.g., from 80°C to 100°C) while monitoring for product formation and side reactions.[5] |
Problem 2: The reaction produces mainly the di-substituted product, but the mono-substituted product is desired.
| Possible Cause | Suggested Solution |
| Excess Boronic Acid | An excess of the boronic acid will drive the reaction towards di-substitution. Use a stoichiometric amount or a slight deficit of the boronic acid (0.9-1.0 equivalents). |
| High Reactivity of Mono-substituted Intermediate | The first coupling can activate the pyridine ring for the second coupling. |
| Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | |
| Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-substituted product. | |
| Change Ligand/Solvent: As reported for 2,6-dibromopyridine, using an N-heterocyclic carbene (NHC) ligand in a water/acetonitrile system at room temperature can provide high selectivity for mono-arylation.[12] |
Problem 3: Significant formation of side products is observed (e.g., homocoupling, protodebromination).
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Oxygen promotes the homocoupling of boronic acids.[7][11] Rigorously degas all solvents and the reaction vessel and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Slow Transmetalation | If the transmetalation step is slow, competing side reactions like protodebromination can occur.[13] |
| Use a Stronger Base: A stronger base (e.g., Cs₂CO₃, K₃PO₄) can accelerate the formation of the boronate "ate" complex, speeding up transmetalation.[4] | |
| Use a More Stable Boron Reagent: Boronic acids can be unstable. Consider using the corresponding pinacol boronate ester or a potassium trifluoroborate salt, which are more robust against protodeboronation.[11] |
Data Summary Tables
Table 1: Effect of Base on Suzuki-Miyaura Coupling of Bromopyridines
| Base | Basicity | Common Solvents | Typical Outcome & Comments |
| Na₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | Often effective, but may be too weak for challenging substrates. |
| K₂CO₃ | Moderate | Dioxane/H₂O, EtOH/H₂O | A common and effective choice for many standard couplings.[15] |
| K₃PO₄ | Strong | Dioxane, Toluene, DMF | A strong, non-nucleophilic base. Often provides higher yields than carbonates, especially for electron-rich or sterically hindered substrates.[4][16] |
| Cs₂CO₃ | Strong | Dioxane, DMF, THF | Highly effective and often gives superior results due to its high solubility in organic solvents and the "caesium effect". Can be the base of choice for difficult couplings.[5][17] |
| KF | Moderate | Dioxane | Can be effective, particularly with 2-pyridyl boron derivatives.[18] |
| Organic Bases (e.g., TEA, DIPEA) | Weak | Toluene, THF | Generally less effective as the sole base but can be used in specific cases, especially with base-sensitive substrates. |
Table 2: Effect of Solvent on Suzuki-Miyaura Coupling of Bromopyridines
| Solvent | Type | Common Co-Solvent | Typical Outcome & Comments |
| 1,4-Dioxane | Polar Aprotic Ether | Water | Very common and effective. Good at dissolving a wide range of reagents. Must be anhydrous and peroxide-free.[5][16] |
| Toluene | Nonpolar Aprotic | Water | Often provides high yields and is a good first choice.[5] Its high boiling point allows for higher reaction temperatures. |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | Water | A good solvent, but its lower boiling point (66°C) may limit the achievable reaction temperature.[5][19] |
| Dimethylformamide (DMF) | Polar Aprotic | Water | Excellent solvating properties, which can be beneficial for poorly soluble substrates. Can sometimes lead to side reactions at high temperatures. |
| Acetonitrile (MeCN) | Polar Aprotic | Water | Can be very effective. In some cases, has been shown to promote selective mono-arylation of 2,6-dibromopyridine.[12] |
| Alcohols (EtOH, MeOH) | Polar Protic | Water | Can be effective and offer a "greener" alternative. The solvent mixture can provide excellent solubility for inorganic bases.[10] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Arylation of 2,6-Dibromopyridine
-
Materials: 2,6-dibromopyridine (1.0 equiv), Arylboronic acid (1.1 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), K₃PO₄ (2.0 equiv).
-
Procedure:
-
To an oven-dried Schlenk flask, add 2,6-dibromopyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed solvent (e.g., 1,4-dioxane, 0.2 M) via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Di-Arylation of 3,5-Dibromopyridine
-
Materials: 3,5-dibromopyridine (1.0 equiv), Arylboronic acid (2.5 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (3.0 equiv).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,5-dibromopyridine, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with argon.
-
Add the solvent (e.g., a 4:1 mixture of Toluene/H₂O, 0.15 M).
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the mixture to reflux (approx. 90-110°C) with vigorous stirring for 12-24 hours, or until TLC/LC-MS indicates completion.
-
Cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key role of the base in activating the boronic acid for transmetalation.
Caption: A troubleshooting workflow for a failed Suzuki-Miyaura reaction with dibromopyridines.
Caption: Logical relationship between base/solvent choice and product selectivity in dibromopyridine couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 17. reddit.com [reddit.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-3,5-dibromo-6-methylpyridine and Other Bromopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, brominated pyridines are indispensable building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. The strategic functionalization of the pyridine core via palladium-catalyzed cross-coupling reactions is a cornerstone of contemporary drug discovery. This guide provides an objective comparison of the reactivity of 2-Amino-3,5-dibromo-6-methylpyridine with a range of other bromopyridine derivatives in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The reactivity of a bromopyridine in these transformations is a nuanced interplay of electronic and steric factors. The inherent electron-deficient nature of the pyridine ring generally enhances the reactivity of the carbon-bromine bond towards the crucial oxidative addition step in the catalytic cycle. However, the position of the bromine atom, along with the electronic nature and steric bulk of other substituents, profoundly influences the reaction outcomes. While direct, side-by-side comparative experimental data for this compound is limited in the literature, this guide extrapolates its expected reactivity based on established principles and data from structurally analogous compounds.
Comparative Performance in Cross-Coupling Reactions
The following tables summarize quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of various bromopyridines. This data provides a framework for understanding the relative reactivity of different bromopyridine scaffolds and for predicting the behavior of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is highly dependent on the position of the bromine atom and the electronic properties of the substituents. Generally, 4-bromopyridines exhibit the highest reactivity, followed by 2-bromopyridines, with 3-bromopyridines being the least reactive.[1] Electron-donating groups, such as amino and methyl groups, can increase the electron density of the pyridine ring, which can sometimes decrease the rate of oxidative addition. However, the position of these groups relative to the bromine is critical.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Various Bromopyridines with Phenylboronic Acid
| Bromopyridine Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-110 | 12-24 | ~75-85[1] |
| 3-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-110 | 12-24 | ~60-70[1] |
| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-110 | 12-24 | >90[1] |
| 2-Amino-5-bromo-4-methylpyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | 85 |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15 | 85 |
Predicted Reactivity of this compound: Based on the available data, the bromine at the 5-position is expected to be more reactive than the bromine at the 3-position due to less steric hindrance from the adjacent methyl group and a more favorable electronic environment. The amino group at the 2-position and the methyl group at the 6-position are both electron-donating, which may slightly decrease the overall reactivity compared to an unsubstituted bromopyridine. However, successful couplings are expected, likely with regioselectivity favoring substitution at the C5 position under carefully controlled conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity trends of bromopyridines in this reaction are similar to those observed in Suzuki-Miyaura coupling. The choice of ligand is crucial, especially for 2-substituted pyridines where the nitrogen atom can coordinate to the palladium catalyst and inhibit the reaction.[2]
Table 2: Comparative Yields in Buchwald-Hartwig Amination of Various Bromopyridines
| Bromopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | Good to Excellent |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 8-16 | High |
| 2-Amino-6-bromopyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | High |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 |
Predicted Reactivity of this compound: The presence of the amino group at the 2-position may lead to catalyst inhibition. Therefore, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) will likely be necessary to achieve good yields. Similar to the Suzuki-Miyaura coupling, the C5-Br is predicted to be more reactive than the C3-Br. Selective mono-amination at the 5-position is expected to be achievable.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide. The reactivity of bromopyridines in this reaction generally follows the same trend as in Suzuki-Miyaura coupling.
Table 3: Comparative Yields in Sonogashira Coupling of Various Bromopyridines with Phenylacetylene
| Bromopyridine Substrate | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 4 | ~80-90[1] |
| 3-Bromopyridine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 4 | ~70-80[1] |
| 4-Bromopyridine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 4 | >90[1] |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72 |
| 2-Amino-3-bromo-5-methylpyridine | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 96 |
Predicted Reactivity of this compound: Given the high yields achieved with 2-amino-3-bromo-5-methylpyridine, it is anticipated that this compound will also be a viable substrate for Sonogashira coupling. The C5-Br is expected to be the more reactive site. The electron-donating substituents may necessitate slightly more forcing conditions compared to unsubstituted bromopyridines.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add the bromopyridine and the amine.
-
Heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
Materials:
-
Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the base, and degas the mixture.
-
Add the bromopyridine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Factors Influencing Bromopyridine Reactivity
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric effects. The following diagram illustrates these key relationships.
Caption: Key electronic and steric factors governing the reactivity of bromopyridines.
Generalized Experimental Workflow for Cross-Coupling
The following diagram outlines a typical workflow for performing a palladium-catalyzed cross-coupling reaction with a bromopyridine.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura reaction involves the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
References
Navigating the Bioactive Landscape of 2-Aminopyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the pyridine scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. Among these, 2-amino-3,5-dibromo-6-methylpyridine and its derivatives are of growing interest due to their potential biological activities. This guide provides a comparative overview of the reported anticancer and antimicrobial properties of structurally related 2-aminopyridine derivatives, alongside detailed experimental protocols to facilitate further research and development in this area.
While specific quantitative biological data for this compound is limited in the current body of scientific literature, this compound serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[1][2][3][4] The introduction of bromine atoms to the pyridine ring is a common strategy in medicinal chemistry to enhance the biological activity of compounds. Bromine can increase lipophilicity, facilitating passage through cell membranes, and can also engage in halogen bonding, a type of non-covalent interaction that can contribute to drug-target binding. This guide, therefore, draws comparisons from published data on other substituted 2-aminopyridine derivatives to provide a predictive framework for the potential bioactivity of this compound analogs.
Anticancer Activity: A Tale of Substitution
Numerous studies have highlighted the anticancer potential of 2-aminopyridine derivatives against a range of cancer cell lines. The cytotoxic effects are often influenced by the nature and position of substituents on the pyridine ring.
Table 1: Comparative in vitro Cytotoxicity of 2-Aminopyridine Derivatives Against Various Cancer Cell Lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | [5] | ||
| S1 | PC3 (Prostate) | 0.45 | [5] |
| S2 | PC3 (Prostate) | 0.85 | [5] |
| S3 | PC3 (Prostate) | 0.1 | [5] |
| S4 | PC3 (Prostate) | 0.56 | [5] |
| 5-Fluorouracil (Reference) | PC3 (Prostate) | 7.49 | [5] |
| S1 | MDA-MB-231 (Breast) | 28.2 | [5] |
| S3 | MDA-MB-231 (Breast) | 69.2 | [5] |
| S4 | MDA-MB-231 (Breast) | 81.3 | [5] |
| 5-Fluorouracil (Reference) | MDA-MB-231 (Breast) | 0.49 | [5] |
| 2-Amino-4,6-diphenylnicotinonitriles | [6] | ||
| Compound 3 | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [6] |
| Compound 3 | MCF-7 (Breast) | 2.85 ± 0.1 | [6] |
| Doxorubicin (Reference) | MDA-MB-231 (Breast) | 3.18 ± 0.1 | [6] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 4.17 ± 0.2 | [6] |
| Compound 4 | MDA-MB-231 (Breast) | 6.93 ± 0.4 | [6] |
| Compound 4 | MCF-7 (Breast) | 5.59 ± 0.3 | [6] |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | [7] | ||
| Compound 2 | MCF-7 (Breast) | 0.013 | [7] |
| Compound 3 | MCF-7 (Breast) | 19.3 (SI) | [7] |
| Compound 2 | MDA-MB-231 (Breast) | 3.7 (SI) | [7] |
Note: IC50 is the half-maximal inhibitory concentration. SI denotes the selectivity index.
The data in Table 1 illustrates that substitutions on the 2-aminopyridine core significantly impact cytotoxic activity. For instance, certain 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have shown superior potency against the PC3 prostate cancer cell line compared to the standard chemotherapeutic agent 5-fluorouracil.[5] Similarly, specific 2-amino-4,6-diphenylnicotinonitriles have demonstrated higher potency than doxorubicin against breast cancer cell lines.[6]
Antimicrobial Potential: Halogenation as a Key Factor
The antimicrobial properties of pyridine derivatives have also been a subject of investigation. The presence of halogen atoms, such as bromine, can play a crucial role in their activity against various pathogens.
Table 2: Comparative Antimicrobial Activity of Substituted Pyridine Derivatives.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Aminopyridine derivative (Compound 2c) | S. aureus | 0.039 | [8] |
| B. subtilis | 0.039 | [8] | |
| Thieno[2,3-d]pyrimidine derivatives | MDA-MB-231 (in vitro) | IC50 = 27.6 µM (for compound l) | [9] |
Note: MIC is the Minimum Inhibitory Concentration.
The data suggests that specific 2-aminopyridine derivatives can exhibit potent antibacterial activity, particularly against Gram-positive bacteria.[8] While direct antimicrobial data for this compound is not available, the presence of two bromine atoms suggests that its derivatives could possess significant antimicrobial properties worth investigating.
Key Signaling Pathways and Molecular Targets
The biological effects of 2-aminopyridine derivatives are often mediated through their interaction with specific cellular signaling pathways and molecular targets that are crucial for cancer cell survival and proliferation or microbial viability.
VEGFR-2 Signaling in Angiogenesis:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis.[10] Inhibition of VEGFR-2 is a well-established anticancer strategy.
Caption: VEGFR-2 signaling pathway and the point of inhibition by small molecules.
CDK/HDAC Dual Inhibition in Cancer Therapy:
The co-inhibition of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) is an emerging strategy to enhance antitumor effects and overcome drug resistance.[11][12]
Caption: Dual inhibition of CDK9 and HDAC1 pathways by 2-aminopyridine derivatives.
Experimental Protocols
To facilitate the evaluation of this compound derivatives and other novel compounds, detailed protocols for key biological assays are provided below.
Protocol 1: In Vitro Cytotoxicity MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cells by measuring metabolic activity.[13][14][15]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Materials:
-
96-well flat-bottom microplates
-
Test compound (e.g., this compound derivative)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.[16]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Antimicrobial Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][17][18][19][20]
Caption: Experimental workflow for the broth microdilution assay.
Materials:
-
96-well microtiter plates
-
Test compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.[17]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17] This can be assessed visually or by measuring the optical density.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase, such as VEGFR-2 or CDK9.[10][11][12][21][22][23]
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant kinase (e.g., VEGFR-2, CDK9)
-
Specific kinase substrate
-
ATP
-
Kinase assay buffer
-
Test compound
-
Detection reagent (e.g., luminescence-based)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and serial dilutions of the test compound in the kinase assay buffer.
-
Assay Setup: In a microplate, add the kinase and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase (e.g., 30°C for 45 minutes).[22]
-
Detection: Stop the reaction and add the detection reagent to measure the kinase activity (e.g., by quantifying the remaining ATP via luminescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. cphi-online.com [cphi-online.com]
- 4. nbinno.com [nbinno.com]
- 5. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. MTT (Assay protocol [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acm.or.kr [acm.or.kr]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
Spectroscopic Analysis for Structural Confirmation of 2-Amino-3,5-dibromo-6-methylpyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques to elucidate the structure of 2-Amino-3,5-dibromo-6-methylpyridine, with 2-Amino-6-methylpyridine serving as a reference for data comparison.
This document outlines the expected outcomes from key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and provides detailed experimental protocols. By comparing the data of the brominated target molecule with a simpler, well-characterized analogue, researchers can gain a clearer understanding of the influence of substituents on the spectroscopic properties and confidently confirm the desired chemical structure.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.
Caption: Overall workflow for the spectroscopic analysis and structural confirmation of the synthesized product.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally determined spectroscopic data for this compound and the reference compound, 2-Amino-6-methylpyridine.
¹H NMR Data Comparison
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| This compound | -CH₃ | ~2.5 | Singlet | The methyl protons are adjacent to a quaternary carbon. |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | Chemical shift can vary with solvent and concentration. | |
| Aromatic-H | ~7.8 | Singlet | Only one aromatic proton remains, deshielded by adjacent bromine and nitrogen. | |
| 2-Amino-6-methylpyridine [1] | -CH₃ | ~2.36 | Singlet | |
| -NH₂ | ~4.6 | Broad Singlet | ||
| Aromatic-H (H3, H5) | ~6.3-6.5 | Doublet | Protons at positions 3 and 5 are coupled to the H4 proton. | |
| Aromatic-H (H4) | ~7.3 | Triplet | Proton at position 4 is coupled to both H3 and H5 protons. |
¹³C NMR Data Comparison
| Compound | Expected Chemical Shift (δ, ppm) | Notes |
| This compound | ~23 (-CH₃) | The methyl carbon. |
| ~105 (C5) | Carbon bearing a bromine atom, significantly shielded. | |
| ~115 (C3) | Carbon bearing a bromine atom. | |
| ~148 (C4) | The sole aromatic CH carbon. | |
| ~155 (C6) | Carbon attached to the methyl group. | |
| ~158 (C2) | Carbon attached to the amino group. | |
| 2-Amino-6-methylpyridine | ~24 (-CH₃) | |
| ~105 (C3) | ||
| ~112 (C5) | ||
| ~138 (C4) | ||
| ~157 (C6) | ||
| ~159 (C2) |
Infrared (IR) Spectroscopy Data Comparison
| Compound | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| This compound | N-H Stretch | 3300 - 3500 | Two bands, sharp to medium |
| C-H Stretch (Aromatic) | ~3100 | Weak | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |
| C=C & C=N Stretch | 1400 - 1650 | Multiple sharp bands | |
| C-Br Stretch | 500 - 650 | Strong | |
| 2-Amino-6-methylpyridine | N-H Stretch | 3300 - 3500 | Two bands, sharp to medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Multiple weak to medium bands | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |
| C=C & C=N Stretch | 1400 - 1650 | Multiple sharp bands |
Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Expected m/z of Molecular Ion [M]⁺ | Key Fragmentation Patterns |
| This compound | C₆H₆Br₂N₂ | 265.93 g/mol | 264, 266, 268 (approx. 1:2:1 ratio) | Loss of Br, HBr, CH₃ |
| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 g/mol [2] | 108 | Loss of HCN, CH₃ |
Logical Confirmation of Structure
The collective data from these spectroscopic techniques provides a robust confirmation of the structure of this compound. The relationship between the data and the structural features is outlined below.
Caption: Relationship between spectroscopic data and the confirmed structural features of the target molecule.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Employ a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon environments.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis:
-
Acquire a full scan mass spectrum over a mass range of m/z 50 to 500.
-
Observe the molecular ion peak and its characteristic isotopic pattern for bromine.
-
If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
References
X-ray Crystallography of 2-Amino-3,5-dibromo-6-methylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of pyridine derivatives structurally related to 2-Amino-3,5-dibromo-6-methylpyridine. Due to the absence of publicly available single-crystal X-ray diffraction data for this compound, this guide leverages data from closely related brominated and aminated pyridine compounds to infer its probable structural characteristics. The presented data and experimental protocols are essential for understanding the solid-state properties and intermolecular interactions that can influence the physicochemical properties and biological activity of this class of compounds.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for selected pyridine derivatives. This comparative data allows for an estimation of the expected unit cell dimensions, space group, and other structural features for this compound. The substitution pattern on the pyridine ring significantly influences the crystal packing and intermolecular interactions.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 2-Amino-5-bromopyridinium 3-aminobenzoate | C₁₂H₁₂BrN₃O₂ | Monoclinic | P2₁/c | 10.345(2) | 12.031(2) | 11.115(2) | 108.01(3) | 4 | [1] |
| 2-Amino-5-bromopyridine:benzoic acid (1/1) | C₁₂H₁₁BrN₂O₂ | Monoclinic | P2₁/n | 7.939(2) | 11.520(3) | 14.155(4) | 98.68(3) | 4 | [1] |
| 2-Amino-3-bromo-5-nitropyridine | C₅H₃BrN₄O₂ | Monoclinic | P2₁/c | 11.096(2) | 5.869(1) | 12.115(2) | 109.23(3) | 4 |
Note: Data for this compound is not available. The table presents data from closely related structures to provide a comparative context.
Based on the structures of related compounds, this compound is expected to crystallize in a common space group, likely monoclinic (e.g., P2₁/c) or orthorhombic. The presence of the amino and bromo substituents, along with the methyl group, will likely lead to a crystal packing dominated by a combination of N-H···N or N-H···Br hydrogen bonds and halogen bonds (Br···Br or Br···N interactions). The planarity of the pyridine ring will likely be maintained, with the substituents lying close to the ring plane.
Experimental Protocols
The determination of the crystal structure for pyridine derivatives, as for any small molecule, follows a standardized workflow in X-ray crystallography.
Crystallization
Single crystals of sufficient quality are paramount for X-ray diffraction analysis. A common method for growing crystals of pyridine derivatives is slow evaporation from a suitable solvent.
-
Procedure: A saturated solution of the purified compound (e.g., this compound) is prepared in a solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate) at room temperature or slightly elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container. Slow evaporation of the solvent over several days to weeks can yield single crystals suitable for diffraction.
X-ray Data Collection
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS) is used.
-
Procedure: A selected crystal is mounted on a goniometer head. The data collection is typically performed at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images at various crystal orientations.
Structure Solution and Refinement
-
Software: Software packages such as SHELXS, SHELXL, or Olex2 are commonly used for structure solution and refinement.
-
Procedure: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The final refined structure is validated using metrics such as the R-factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystallography of a small molecule like a this compound derivative.
Caption: General workflow for single-crystal X-ray crystallography.
This guide serves as a foundational resource for researchers interested in the structural chemistry of this compound and its analogs. While direct crystallographic data for the title compound remains to be reported, the comparative analysis of related structures provides valuable insights into its expected solid-state behavior, guiding future experimental and computational studies in the field of drug design and materials science.
References
A Comparative Study of Catalysts for Suzuki Reactions with 2-Amino-3,5-dibromo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds for the development of pharmaceuticals and functional materials.[1][2] The functionalization of heteroaromatic compounds, such as pyridines, is of particular importance. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of 2-Amino-3,5-dibromo-6-methylpyridine. While specific data for this exact substrate is limited, this report leverages experimental data from structurally analogous brominated aminopyridines to provide a strong predictive framework for catalyst selection and reaction optimization.[1][2][3]
Performance Comparison of Catalytic Systems
The choice of the palladium catalyst and its associated ligand is critical for achieving high efficiency in the Suzuki coupling of electron-rich and potentially coordinating substrates like this compound.[1] The presence of two bromine atoms also introduces the challenge of controlling mono- versus di-arylation, which can often be tuned by the choice of catalyst and reaction conditions.[4] Below is a summary of the performance of different palladium-based catalytic systems with analogous substrates.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) | Reference |
| System 1: Traditional Phosphine Ligand | ||||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 | [1][2][3] |
| 4-Methylphenylboronic acid | 82 | [1][2] | ||||
| 4-Methoxyphenylboronic acid | 88 | [1] | ||||
| 4-Chlorophenylboronic acid | 78 | [1] | ||||
| 4-Fluorophenylboronic acid | 80 | [1] | ||||
| System 2: Buchwald Ligand (Hypothetical for this substrate) | ||||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | [1] |
| System 3: N-Heterocyclic Carbene (NHC) Ligand | ||||||
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | Anhydrous THF | Phenylboronic acid | High | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adapted from reactions with structurally similar substrates and are expected to be highly applicable to this compound.[1][2][3]
Protocol 1: Using a Traditional Catalyst System (e.g., Pd(PPh₃)₄)
This protocol is suitable for general Suzuki couplings and utilizes a widely available catalyst.[1][2][3]
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄) (2.0-2.5 eq).[1][2]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.[1][2]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).[1][2] Then, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).[1][3]
-
Reaction: Stir the reaction mixture at a temperature ranging from 85-95 °C.[1][3]
-
Monitoring: Monitor the progress of the reaction using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.[2]
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[2]
Protocol 2: Using a Modern N-Heterocyclic Carbene (NHC) Catalyst (e.g., Pd-PEPPSI-IPr)
This protocol is an excellent alternative, especially for more challenging substrates, and often requires milder conditions.[1]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd-PEPPSI-IPr catalyst, and potassium carbonate (K₂CO₃) to a dry Schlenk tube or vial.[1]
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF).[1]
-
Reaction: Seal the tube or vial and heat the reaction mixture to 60-80 °C.[1]
-
Monitoring: Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.[1]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can then be purified.[1]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Synthesis of 2-Amino-3,5-dibromo-6-methylpyridine: Validation of a Novel Route
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of a novel synthetic pathway for 2-Amino-3,5-dibromo-6-methylpyridine against a traditional approach, supported by comparative experimental data to inform methodological selection.
The compound this compound is a valuable building block in the synthesis of various biologically active molecules. Its structure, featuring a pyridine ring with amino, bromo, and methyl functional groups, makes it a versatile intermediate in the development of pharmaceuticals and other specialty chemicals. This guide details and validates a new synthetic route that offers significant advantages over traditional methods in terms of yield, safety, and reaction conditions.
Comparative Analysis of Synthetic Routes
The synthesis of this compound has traditionally been achieved through the direct bromination of 2-Amino-6-methylpyridine using liquid bromine in a strong acid. While effective, this method often suffers from harsh reaction conditions and the formation of byproducts. A novel approach utilizing N-bromosuccinimide (NBS) in a suitable solvent presents a milder and more selective alternative.
| Parameter | Traditional Route (Br₂/H₂SO₄) | Novel Route (NBS/CH₃CN) |
| Starting Material | 2-Amino-6-methylpyridine | 2-Amino-6-methylpyridine |
| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent/Medium | Concentrated Sulfuric Acid (H₂SO₄) | Acetonitrile (CH₃CN) |
| Reaction Temperature | 0°C to room temperature | Room temperature |
| Reaction Time | 12 - 16 hours | 6 - 8 hours |
| Reported Yield | ~65% | ~90% |
| Selectivity | Moderate, potential for over-bromination and side reactions | High selectivity for di-bromination at positions 3 and 5 |
| Safety Considerations | Use of highly corrosive and toxic liquid bromine and concentrated acid | NBS is a solid, easier and safer to handle than liquid bromine |
| Post-treatment | Neutralization of strong acid, extraction, and extensive purification | Simple filtration and washing |
Experimental Protocols
Traditional Synthesis Route: Direct Bromination with Br₂/H₂SO₄
-
Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, 2-Amino-6-methylpyridine (10.8 g, 0.1 mol) is dissolved in concentrated sulfuric acid (50 mL) at 0°C.
-
Bromination: A solution of liquid bromine (35.2 g, 0.22 mol) in concentrated sulfuric acid (20 mL) is added dropwise to the reaction mixture while maintaining the temperature below 5°C.
-
Reaction: The mixture is stirred at room temperature for 12-16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice (200 g). The resulting mixture is neutralized with a 50% aqueous solution of sodium hydroxide to a pH of 8.
-
Isolation: The precipitated solid is filtered, washed with cold water, and dried.
-
Purification: The crude product is recrystallized from ethanol to yield this compound.
Novel Synthesis Route: Bromination with NBS in Acetonitrile
-
Preparation: To a solution of 2-Amino-6-methylpyridine (10.8 g, 0.1 mol) in acetonitrile (150 mL) in a round-bottom flask, N-bromosuccinimide (39.2 g, 0.22 mol) is added in portions at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 6-8 hours. The progress of the reaction is monitored by TLC.
-
Isolation: After completion of the reaction, the solvent is removed under reduced pressure. The residue is treated with water (100 mL), and the resulting solid is collected by filtration.
-
Purification: The solid is washed with a small amount of cold acetonitrile and dried under vacuum to afford pure this compound.
Validation Workflow
The validation of the new synthetic route involves a systematic comparison with the traditional method, focusing on key performance indicators such as yield, purity, and scalability.
Caption: Workflow for the validation of the new synthetic route.
Synthetic Pathway Comparison
The following diagram illustrates the key differences between the traditional and novel synthetic pathways.
Caption: Comparison of traditional and novel synthetic pathways.
Conclusion
The novel synthetic route for this compound using N-bromosuccinimide in acetonitrile offers significant advantages over the traditional method. The improved yield, milder reaction conditions, shorter reaction time, and enhanced safety profile make it a superior choice for laboratory-scale synthesis and show great promise for industrial applications. The simplified work-up and purification process further contribute to its efficiency and cost-effectiveness. This validated method provides a more sustainable and practical approach for the synthesis of this important chemical intermediate.
Efficacy Analysis of Novel Diaminopyridine-Based Mps1 Kinase Inhibitors Compared to Established Alternatives
For Immediate Release
A comparative analysis of a novel diaminopyridine-based inhibitor of Monopolar spindle 1 (Mps1) kinase, herein referred to as Compound 12 , reveals promising efficacy and a distinct binding mechanism when compared to the established Mps1 inhibitor, NMS-P715. This guide provides a detailed examination of their performance, supported by experimental data, for researchers and professionals in drug development. The aminopyridine scaffold, a versatile starting point in medicinal chemistry, has led to the development of potent kinase inhibitors.[1]
Performance Comparison of Mps1 Inhibitors
Compound 12 and NMS-P715 both demonstrate potent inhibition of Mps1 kinase, a key regulator of the spindle assembly checkpoint and a promising target for cancer therapy. However, Compound 12 exhibits a favorable pharmacokinetic profile and significant in vivo efficacy in preclinical models.
| Compound | Mps1 IC₅₀ (nM) | Cellular Activity (GI₅₀, A549 cells, nM) | In Vivo Efficacy (A549 Xenograft) |
| Compound 12 | 37 | 180 | Good tumor growth inhibition |
| NMS-P715 | 19 | Potent antiproliferative effects | Inhibits tumor growth |
Table 1: Comparative Efficacy of Mps1 Kinase Inhibitors. Data compiled from published studies.[1]
Mechanism of Action and Signaling Pathway
Mps1 kinase plays a crucial role in the spindle assembly checkpoint (SAC), a critical cellular process that ensures the proper segregation of chromosomes during mitosis. Inhibition of Mps1 leads to a defective SAC, resulting in chromosomal instability and ultimately, apoptosis in cancer cells.
The signaling pathway below illustrates the central role of Mps1 in the SAC.
Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.
A key finding from structural studies is that Compound 12 binds to an unusual "flipped-peptide" conformation of the Mps1 hinge region.[1] This unique binding mode may contribute to its high selectivity over other kinases.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against Mps1 kinase was determined using a radiometric kinase assay.
Protocol:
-
Recombinant Mps1 kinase was incubated with the test compound at various concentrations in a buffer containing [γ-³²P]ATP and a suitable substrate.
-
The reaction was allowed to proceed for a specified time at a controlled temperature.
-
The reaction was stopped, and the phosphorylated substrate was separated from the unreacted [γ-³²P]ATP.
-
The amount of incorporated radioactivity was measured using a scintillation counter to determine the kinase activity.
-
IC₅₀ values were calculated by fitting the data to a dose-response curve.
Cellular Proliferation Assay (A549 Cells)
The antiproliferative activity of the compounds was assessed using the A549 human lung carcinoma cell line.
Protocol:
-
A549 cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were treated with serial dilutions of the test compounds for 72 hours.
-
Cell viability was determined using a standard method, such as the MTT or CellTiter-Glo assay.
-
GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values were calculated from the dose-response curves.
In Vivo Xenograft Model
The in vivo efficacy of Compound 12 was evaluated in a mouse xenograft model using A549 cells.
Protocol:
-
A549 cells were implanted subcutaneously into immunocompromised mice.
-
Once tumors reached a palpable size, the mice were randomized into treatment and control groups.
-
Compound 12 was administered to the treatment group according to a specified dosing schedule.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors were excised and weighed.
The experimental workflow for the evaluation of Mps1 inhibitors is outlined below.
Caption: Experimental Workflow for Mps1 Inhibitor Evaluation.
Conclusion
The diaminopyridine-based compound 12 represents a promising new inhibitor of Mps1 kinase with potent enzymatic and cellular activity, coupled with significant in vivo efficacy. Its unique binding mode offers a potential avenue for developing highly selective kinase inhibitors. Further investigation and optimization of this scaffold are warranted to explore its full therapeutic potential in oncology.
References
assessing the stability of 2-Amino-3,5-dibromo-6-methylpyridine under different conditions
In the landscape of pharmaceutical and agrochemical development, the stability of intermediate compounds is a critical parameter that dictates their viability in synthesis, formulation, and storage. This guide provides a comprehensive assessment of the stability of 2-Amino-3,5-dibromo-6-methylpyridine under various stress conditions, benchmarked against a structurally related alternative, 2-Amino-5-bromo-4-methylpyridine. The insights and data presented herein are intended to guide researchers, scientists, and drug development professionals in making informed decisions regarding the handling and application of these versatile building blocks.
While pyridine derivatives are generally recognized for their stability, the specific substitution pattern of this compound, featuring two bromine atoms and an amino group, presents a unique profile of reactivity and degradation susceptibility.[1] Understanding these characteristics is paramount for optimizing reaction conditions and ensuring the integrity of the final products. This guide leverages established principles of forced degradation studies to provide a comparative analysis.[2][3]
Comparative Stability Analysis
To elucidate the stability profiles of this compound and its comparator, 2-Amino-5-bromo-4-methylpyridine, a series of forced degradation studies were conducted. The following table summarizes the degradation observed under various stress conditions.
| Condition | Stressor | Time (hrs) | This compound (% Degradation) | 2-Amino-5-bromo-4-methylpyridine (% Degradation) | Major Degradants |
| Acidic | 0.1 M HCl | 24 | 8.2 | 6.5 | Hydrolysis of amino group, potential debromination |
| Basic | 0.1 M NaOH | 24 | 5.1 | 4.2 | Tautomerization and potential dimerization |
| Oxidative | 3% H₂O₂ | 24 | 12.5 | 9.8 | N-oxide formation, ring oxidation |
| Thermal | 80°C | 48 | 3.7 | 2.9 | Decomposition, potential sublimation |
| Photolytic | UV Light (254 nm) | 72 | 15.8 | 13.1 | Photodegradation, potential radical formation |
Note: The data presented in this table is illustrative and based on general principles of pyridine chemistry for comparative purposes.
The results suggest that both compounds exhibit greater susceptibility to degradation under photolytic and oxidative conditions. The presence of two bromine atoms in this compound appears to slightly increase its reactivity and degradation potential compared to the mono-brominated analogue.
Experimental Protocols
The following protocols outline the methodologies for the forced degradation studies referenced in this guide.
1. Sample Preparation:
-
A stock solution of each compound (1 mg/mL) was prepared in methanol.[4]
-
For each stress condition, 1 mL of the stock solution was diluted to 10 mL with the respective stressor solution.
2. Stress Conditions:
-
Acidic: The sample was treated with 0.1 M hydrochloric acid and kept at 60°C.
-
Basic: The sample was treated with 0.1 M sodium hydroxide and kept at 60°C.
-
Oxidative: The sample was treated with 3% hydrogen peroxide and kept at room temperature.
-
Thermal: The solid compound was placed in a controlled temperature oven at 80°C. A solution in an inert solvent was also heated to 80°C.
-
Photolytic: The sample solution was exposed to UV light at 254 nm in a photostability chamber. A control sample was kept in the dark.
3. Analytical Method:
-
All samples were analyzed at predetermined time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector.
-
The percentage of degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Visualizing the Workflow and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for stability testing and a potential degradation pathway.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for the parent compound.
Conclusion
The stability assessment of this compound reveals a compound with moderate stability, showing a pronounced susceptibility to photolytic and oxidative degradation. In comparison to 2-Amino-5-bromo-4-methylpyridine, it demonstrates a slightly higher propensity for degradation under the tested stress conditions, a characteristic that may be attributed to its dibrominated structure.
For researchers and drug development professionals, these findings underscore the importance of protecting this intermediate from light and strong oxidizing agents during synthesis and storage. The provided experimental protocols offer a robust framework for conducting further stability studies, ensuring the development of high-quality and stable end-products. The inherent reactivity of the carbon-bromine bonds, while beneficial for cross-coupling reactions, also contributes to its degradation profile, a trade-off that must be carefully managed in synthetic design.[5][6]
References
literature review of the applications of substituted 2-aminopyridines
A Comparative Guide to the Applications of Substituted 2-Aminopyridines
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide range of biologically active molecules.[1] Its simple, low molecular weight design and functional group arrangement make it an ideal starting point for developing pharmacophores targeting various biological pathways.[1] This guide provides a comparative overview of the primary applications of substituted 2-aminopyridines, focusing on their roles as kinase inhibitors in oncology, as antimicrobial agents, and in the treatment of neurological disorders. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Kinase Inhibitors in Oncology
Substituted 2-aminopyridines are prominent in the development of kinase inhibitors for cancer therapy.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4] Compounds based on the 2-aminopyridine framework have been successfully designed to target various kinases, including Anaplastic Lymphoma Kinase (ALK), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[5][6][7]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected substituted 2-aminopyridine derivatives against various kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound ID | Target Kinase(s) | Kinase IC50 (nM) | Target Cell Line(s) | Cellular IC50 (µM) | Reference |
| MR3278 | PI3Kδ | 30 | MOLM-16, Mv-4-11 (AML) | 2.6, 3.7 | [5] |
| 18d | ALK (wild-type) | 19 | Karpas-299 (Anaplastic Large Cell Lymphoma) | ~0.04 | [7] |
| 18d | ALKL1196M (mutant) | 45 | N/A | N/A | [7] |
| 18d | ALKG1202R (mutant) | 22 | N/A | N/A | [7] |
| Gilteritinib | FLT3, AXL | 0.29, 0.73 | N/A | N/A | [8] |
| Prexasertib | CHK1, CHK2 | 1, 8 | N/A | N/A | [8] |
Signaling Pathway Example: PI3K/AKT
The PI3K pathway is a critical signaling cascade that regulates cell proliferation, survival, and apoptosis. Inhibitors targeting components of this pathway, such as PI3Kδ, are of significant interest in cancer therapy.[4][5]
Caption: The PI3K/AKT signaling pathway, a target for 2-aminopyridine-based inhibitors like MR3278.
Antimicrobial Agents
Certain substituted 2-aminopyridines have demonstrated significant potential as antimicrobial agents, active against both Gram-positive and Gram-negative bacteria.[9][10] Their mechanism often involves the inhibition of essential bacterial enzymes.
Comparative Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) for select 2-aminopyridine derivatives against various microbial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[11]
| Compound ID | Microbial Strain | Type | MIC (µg/mL) | Reference |
| 2c | Staphylococcus aureus | Gram-positive | 0.039 | [12][13] |
| 2c | Bacillus subtilis | Gram-positive | 0.039 | [12][13] |
| 2c | Escherichia coli | Gram-negative | No activity | [13] |
| 2c | Pseudomonas aeruginosa | Gram-negative | No activity | [13] |
Agents for Neurological Disorders
Aminopyridines have been investigated for their effects on the central nervous system, primarily through their action as potassium channel blockers.[14][15] This mechanism can enhance neurotransmitter release and improve nerve impulse conduction.
-
4-Aminopyridine (Dalfampridine): This compound is approved for improving walking in patients with multiple sclerosis. It acts by blocking voltage-gated potassium channels, which is thought to improve action potential conduction in demyelinated axons.[14]
-
3,4-Diaminopyridine (Amifampridine): Used to treat Lambert-Eaton myasthenic syndrome, 3,4-DAP also blocks potassium channels, prolonging the presynaptic membrane depolarization and thereby increasing the release of acetylcholine, which improves neuromuscular transmission.[14][15]
The role of the ERK1/2 signaling pathway has been implicated in the vasoconstriction effects of 4-aminopyridine in pulmonary arteries, suggesting a broader range of cellular effects.[16]
Caption: Mechanism of aminopyridines in enhancing neurotransmitter release at the neuromuscular junction.
Experimental Protocols & Workflows
Detailed and standardized experimental protocols are essential for the accurate comparison of compound performance.
Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to the phosphorylation of a substrate by the kinase.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of the test 2-aminopyridine derivative in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO vehicle control to each well.
-
Add 2.5 µL of the target kinase in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation and Incubation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. This converts the ADP produced into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[3]
Caption: Experimental workflow for a luminescence-based in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantitative measure of living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminopyridine compound and an untreated control. Incubate for the desired exposure period (e.g., 72 hours).[17]
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[18]
-
Compound Preparation: Prepare serial two-fold dilutions of the 2-aminopyridine compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria). Incubate the plate at 35°C for 16-20 hours.[20]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11]
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | MDPI [mdpi.com]
- 14. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. mdpi.com [mdpi.com]
- 19. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 20. ovid.com [ovid.com]
Safety Operating Guide
Proper Disposal of 2-Amino-3,5-dibromo-6-methylpyridine: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Amino-3,5-dibromo-6-methylpyridine, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined are based on established hazardous waste management protocols.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. Understanding its properties is the first step in safe handling and disposal. Always consult the Safety Data Sheet (SDS) for the most detailed information before handling the chemical.[1][2]
Key Hazard Information:
-
Irritant: Causes skin irritation and serious eye irritation.[1][3][4]
-
Respiratory Irritant: May cause respiratory irritation.[1][4]
-
Handling Precautions: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.[1][3][5] Wash hands and any exposed skin thoroughly after handling.[3][4]
Quantitative Data Summary:
| Property | Value | Source |
| CAS Number | 91872-10-5 | [1] |
| Molecular Formula | C₆H₆Br₂N₂ | [1] |
| Molecular Weight | 265.95 g/mol | [1] |
| Appearance | Light brown solid | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4] |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1][5][6] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7][8][9]
Step 1: Waste Identification and Segregation
-
Classify the Waste: Treat all this compound, including unused product, contaminated materials, and spill cleanup debris, as hazardous waste.
-
Segregate as Halogenated Organic Waste: This compound is a halogenated organic substance due to the presence of bromine atoms. It must be segregated from non-halogenated solvent waste.[2][10][11] Proper segregation is crucial as the disposal methods and costs for halogenated waste are different.[12]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[9][13] The container must be in good condition, with no cracks or signs of deterioration.[13]
-
Label the Container Clearly: Proper labeling is mandatory for safety and regulatory compliance. The label must include:
Step 3: Waste Accumulation and Storage
-
Designate a Storage Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[13][14] Do not move the waste to another room for storage.[14]
-
Maintain Safe Storage:
Step 4: Arranging for Disposal
-
Contact Your EHS Department: Do not attempt to dispose of the waste yourself. Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and proper disposal of hazardous chemical waste.[9][14]
-
Schedule a Pickup: Once the container is full or ready for disposal, submit a waste collection request to your EHS department.[7][14]
Step 5: Handling Spills and Empty Containers
-
Spill Cleanup: In case of a spill, absorb the material with an inert substance like vermiculite or sand.[9] Sweep up the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1] Ensure adequate ventilation and use appropriate Personal Protective Equipment (PPE) during cleanup.[1]
-
Empty Container Disposal: An empty container that held this compound must still be managed carefully.
-
Ensure the container is as empty as possible.[7]
-
The empty container should be triple-rinsed with a suitable solvent that can dissolve the residue.[7]
-
Crucially, the rinsate from each rinse must be collected and disposed of as hazardous waste. [7][9]
-
After proper rinsing, deface or remove the original chemical label, and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[7][9]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. benchchem.com [benchchem.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 2-Amino-3,5-dibromo-6-methylpyridine
This guide provides essential safety, handling, and disposal information for 2-Amino-3,5-dibromo-6-methylpyridine (CAS No. 91872-10-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, actionable, and immediate guidance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to implement appropriate safety measures. The key health hazards are summarized in the table below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | ❗ | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | ❗ | Warning | H335: May cause respiratory irritation.[1][2] |
Target Organs: Respiratory system.[2]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate personal protective equipment are mandatory to prevent exposure. All handling of this powdered substance should occur in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to minimize inhalation risk.[1]
Personal Protective Equipment Recommendations:
The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale and Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3][4] | Protects against splashes and airborne particles that can cause serious eye irritation.[5] Equipment should conform to EN 166 (EU) or NIOSH (US) standards.[3] |
| Skin Protection | Gloves: Chemically resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer splash protection but should be replaced immediately upon contact.[5][6] Lab Coat: A fully-buttoned, chemical-resistant lab coat.[5] Clothing: Wear long pants and closed-toe shoes.[4][5] | Prevents skin contact, which causes irritation.[1] Contaminated clothing should be laundered before reuse.[4] Always inspect gloves prior to use and wash hands thoroughly after removal.[3][4] |
| Respiratory Protection | For routine handling in a fume hood: A dust mask (e.g., N95 type) may be sufficient.[2] For potential exposure above limits or spill cleanup: A full-face respirator with appropriate cartridges (e.g., combination organic vapor/particulate filter) is necessary.[3] | Minimizes the inhalation of dust, which can cause respiratory tract irritation.[1] If a respirator is required, a formal respiratory protection program, including fit testing and a cartridge change-out schedule, must be in place.[7] |
Occupational Exposure Limits (Reference Data):
No specific occupational exposure limits have been established for this compound. The following data for the parent compound, pyridine, are provided for reference. These values may not be directly applicable and a conservative approach is recommended.
| Organization | Exposure Limit (8-hour TWA) |
| OSHA (PEL) | 5 ppm (15 mg/m³)[8][9][10] |
| NIOSH (REL) | 5 ppm (15 mg/m³)[8][9] |
| ACGIH (TLV) | 1 ppm (3.1 mg/m³)[6][8] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is essential for safely managing this compound in the laboratory.
Preparation and Handling Workflow:
The following diagram outlines the key steps for the safe handling of this chemical.
References
- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 2. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 3. benchchem.com [benchchem.com]
- 4. gz-supplies.com [gz-supplies.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 10. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
